molecular formula C12H17NO3S B3370682 2-Methyl-4-tosylmorpholine CAS No. 503469-23-6

2-Methyl-4-tosylmorpholine

Cat. No.: B3370682
CAS No.: 503469-23-6
M. Wt: 255.34 g/mol
InChI Key: XDXWOKFNRGHQSV-UHFFFAOYSA-N
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Description

2-Methyl-4-tosylmorpholine is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)13-7-8-16-11(2)9-13/h3-6,11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXWOKFNRGHQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610815
Record name 2-Methyl-4-(4-methylbenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503469-23-6
Record name 2-Methyl-4-(4-methylbenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Methyl-4-tosylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-tosylmorpholine is a critical intermediate in the synthesis of chiral ligands and bioactive morpholine derivatives. Its structure comprises a morpholine heterocycle protected at the nitrogen by a p-toluenesulfonyl (tosyl) group, with a methyl substituent at the C2 position.

This guide details the Direct N-Sulfonylation of 2-methylmorpholine. This route is selected for its operational simplicity, high atom economy, and scalability compared to de novo cyclization methods. The protocol prioritizes the control of regioselectivity and the removal of sulfonyl chloride byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the nucleophilic attack of the secondary amine (2-methylmorpholine) on the sulfonyl sulfur of p-toluenesulfonyl chloride (TsCl).

Strategic Considerations
  • Stereochemistry: The starting material, 2-methylmorpholine, possesses a chiral center at C2. If enantiopure product is required (e.g., (R)-2-methyl-4-tosylmorpholine), one must utilize enantiopure starting amine. The sulfonylation conditions described here do not cause racemization.

  • Regioselectivity: As a secondary amine, the morpholine nitrogen is significantly more nucleophilic than the oxygen ether linkage, ensuring exclusive N-sulfonylation.

  • Byproduct Management: The reaction generates HCl, necessitating a stoichiometric base (Triethylamine or Pyridine) to drive the equilibrium.

Retrosynthesis Target This compound (Target) Disconnection N-S Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 2-Methylmorpholine (Nucleophile) Disconnection->Precursor1 Precursor2 p-Toluenesulfonyl Chloride (Electrophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfonamide bond.

Primary Protocol: N-Sulfonylation

Reaction Scheme

Reaction: 2-Methylmorpholine + TsCl + Et


N 

this compound + Et

N

HCl
Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]RoleCritical Attribute
2-Methylmorpholine 101.151.0SubstrateLiquid; Check enantiomeric purity if applicable.
p-Toluenesulfonyl chloride (TsCl) 190.651.1 - 1.2ElectrophileSolid; Hydrolyzes in moist air. Use fresh.
Triethylamine (TEA) 101.191.5BaseLiquid; Scavenges HCl.
Dichloromethane (DCM) 84.93SolventSolventAnhydrous; 10-15 volumes relative to substrate.
DMAP 122.170.05CatalystOptional; Accelerates sluggish reactions.
Step-by-Step Methodology

Phase 1: Setup and Addition

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 2-Methylmorpholine (10.0 mmol) and anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (15.0 mmol) via syringe.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ) and stir for 10 minutes.
    
  • Electrophile Addition: Add TsCl (11.0 mmol) portion-wise over 15 minutes. Note: Exothermic reaction. Maintain internal temperature

    
     to prevent impurity formation.
    

Phase 2: Reaction and Monitoring 6. Warming: Remove the ice bath and allow the mixture to warm to room temperature (RT). 7. Stirring: Stir at RT for 4–6 hours. 8. IPC (In-Process Control): Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The amine spot (ninhydrin active) should disappear; the product spot (UV active) will appear at higher


.

Phase 3: Workup and Purification 9. Quench: Add saturated aqueous NH


Cl (20 mL) to quench excess TsCl. Stir vigorously for 15 minutes.
10.  Extraction:  Separate layers. Extract the aqueous layer with DCM (2 

20 mL). 11. Acid Wash (Critical): Wash combined organics with 1M HCl (30 mL). Reasoning: Protonates and removes unreacted 2-methylmorpholine. 12. Base Wash: Wash with saturated NaHCO

(30 mL). Reasoning: Removes p-toluenesulfonic acid byproducts. 13. Drying: Dry over anhydrous Na

SO

, filter, and concentrate in vacuo. 14. Purification:
  • If Solid: Recrystallize from hot Ethanol or EtOAc/Heptane.
  • If Oil: Flash column chromatography (SiO
    
    
    , Gradient 0-30% EtOAc/Hexanes).
Workflow Diagram

Workflow Start Start: Dissolve Amine in DCM AddBase Add TEA, Cool to 0°C Start->AddBase AddTsCl Add TsCl (Portionwise) AddBase->AddTsCl Reaction Stir RT (4-6h) AddTsCl->Reaction Check TLC Check Reaction->Check Check->Reaction Incomplete Quench Quench (NH4Cl) Check->Quench Complete WashAcid Wash 1M HCl (Removes Amine) Quench->WashAcid WashBase Wash NaHCO3 (Removes Acid) WashAcid->WashBase Isolate Dry & Concentrate WashBase->Isolate

Figure 2: Operational workflow for the N-tosylation of 2-methylmorpholine.

Characterization & Quality Control

Upon isolation, the identity of this compound must be validated. The following data represents expected spectral characteristics for this class of sulfonamides.

Expected NMR Data ( )[4]
  • 
    H NMR (400 MHz): 
    
    • 
       7.65 (d, J = 8.2 Hz, 2H, Ar-H  ortho to SO
      
      
      
      )
    • 
       7.32 (d, J = 8.2 Hz, 2H, Ar-H  meta to SO
      
      
      
      )
    • 
       3.75 – 3.95 (m, 2H, Morpholine O-CH 
      
      
      
      )
    • 
       3.50 – 3.65 (m, 1H, Morpholine CH -Me)
      
    • 
       3.40 (m, 1H) & 2.50 (m, 1H) (N-CH 
      
      
      
      axial/equatorial)
    • 
       2.43 (s, 3H, Ar-CH 
      
      
      
      )
    • 
       1.15 (d, J = 6.5 Hz, 3H, Morpholine-CH 
      
      
      
      )
  • Interpretation: The presence of the characteristic AB quartet (doublets) in the aromatic region (7.3–7.7 ppm) confirms the tosyl group incorporation. The doublet at ~1.15 ppm confirms the integrity of the methyl group on the morpholine ring.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of TsClEnsure TsCl is white/crystalline, not wet. Use anhydrous DCM.[1]
New Spot on TLC (Low Rf) Formation of TsOHEnsure sufficient base (TEA) is present. Wash thoroughly with NaHCO

.
Product is Oily/Yellow Residual TsCl or solventsRecrystallize from EtOH.[2] High vacuum drying (>4h).

Safety & Handling (MSDS Highlights)

  • p-Toluenesulfonyl Chloride: Corrosive, lachrymator. Reacts with water to release HCl gas. Handle in a fume hood.

  • 2-Methylmorpholine: Flammable liquid, skin irritant.

  • Dichloromethane: Suspected carcinogen, volatile. Use proper PPE (gloves, goggles).

References

  • General Sulfonylation Protocol

    • Organic Syntheses, Coll.[7] Vol. 10, p. 330 (2004). "Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)". (Standard protocol for amine tosylation using TEA/DCM).

  • Morpholine Synthesis Context

    • Journal of Organic Chemistry, 2023. "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine". (Provides context on tosyl-morpholine stability and spectral properties).
  • Tosyl Chloride Handling & Mechanism

    • Master Organic Chemistry. "Tosylates and Mesylates".[8][9] (Mechanistic insight into S-Cl bond cleavage).

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2-Methyl-4-tosylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Methyl-4-tosylmorpholine is a chiral heterocyclic compound of significant interest in synthetic organic chemistry. Its rigid morpholine core, substituted with a methyl group at the C-2 position and a tosyl group on the nitrogen atom, makes it a valuable building block for the synthesis of various biologically active molecules and a key intermediate in the development of novel pharmaceuticals. The precise structural elucidation of this molecule is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) of this compound, offering both available experimental data and predictive analysis to facilitate its unambiguous identification and characterization.

Molecular Structure and Key Features

The structure of this compound incorporates several key features that are reflected in its spectral data. The presence of a chiral center at the C-2 position, an aromatic tosyl group, and the morpholine ring system all give rise to characteristic signals in NMR, IR, and MS analyses.

Molecular Diagram of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the available and predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

Partial experimental ¹H NMR data for this compound has been reported in the literature. The data, acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl₃), is presented below.

Table 1: Experimental ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.63d7.62HAr-H (ortho to SO₂)
7.34d7.42HAr-H (meta to SO₂)
3.87m-1HH-2
3.72-3.63m-2HMorpholine ring protons
2.44s-3HAr-CH₃
~3.5-3.3m-2HMorpholine ring protons
~2.9-2.7m-2HMorpholine ring protons
1.25d~6.53HC2-CH₃

Note: Predicted chemical shifts and multiplicities are shown in italics and are based on established principles of NMR spectroscopy.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The two doublets in the aromatic region (δ 7.63 and 7.34 ppm) are characteristic of a para-substituted benzene ring, consistent with the tosyl group. The downfield shift of the ortho protons (δ 7.63 ppm) is due to the deshielding effect of the adjacent sulfonyl group.

  • Morpholine Ring Protons: The protons on the morpholine ring are expected to appear as complex multiplets in the region of δ 2.7-3.9 ppm. The proton at the chiral center (H-2) is observed as a multiplet around δ 3.87 ppm. The remaining morpholine protons will exhibit complex splitting patterns due to both geminal and vicinal coupling.

  • Methyl Protons: The singlet at approximately δ 2.44 ppm corresponds to the three protons of the methyl group on the tosyl ring. The doublet at approximately δ 1.25 ppm is assigned to the methyl group at the C-2 position of the morpholine ring, with the splitting arising from coupling to the adjacent H-2 proton.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
143.5Ar-C (ipso to SO₂)
134.0Ar-C (para to SO₂)
129.8Ar-CH (meta to SO₂)
127.5Ar-CH (ortho to SO₂)
75.0C-2
66.5C-6
50.0C-3
48.0C-5
21.5Ar-CH₃
18.0C2-CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm) corresponding to the four distinct carbon environments of the para-substituted tosyl group.

  • Morpholine Ring Carbons: The four carbon atoms of the morpholine ring are chemically non-equivalent and are predicted to resonate in the upfield region (δ 45-80 ppm). The carbon bearing the methyl group (C-2) is expected to be the most downfield of the saturated carbons.

  • Methyl Carbons: The two methyl carbons will appear as sharp signals at the most upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra (and optionally 2D spectra like COSY, HSQC) acq2->acq3 proc1 Apply Fourier transform acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate peaks and analyze coupling patterns proc3->proc4

Caption: A generalized workflow for acquiring NMR spectra of a solid organic compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group, the aromatic ring, and the C-O and C-N bonds of the morpholine ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1600, ~1490Medium-WeakAromatic C=C stretch
~1350StrongAsymmetric SO₂ stretch
~1160StrongSymmetric SO₂ stretch
~1110StrongC-O-C stretch (morpholine)
~1090StrongS-N stretch
~950MediumC-N stretch (morpholine)

Interpretation of the Predicted IR Spectrum:

  • Sulfonyl Group: The most prominent features in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the tosyl group, expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • Aromatic Ring: The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Morpholine Ring: The C-O-C ether linkage of the morpholine ring will give rise to a strong absorption band around 1110 cm⁻¹. The C-N and S-N stretching vibrations are also expected in the fingerprint region.

  • Aliphatic Groups: The C-H stretching vibrations of the methyl and methylene groups of the morpholine ring will appear in the 2950-2850 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (Solid Sample)

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind a small amount of This compound with dry KBr powder prep2 Place the mixture in a pellet press prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq1 Place the KBr pellet in the sample holder of the FTIR spectrometer prep3->acq1 acq2 Acquire a background spectrum acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 Ratio the sample spectrum against the background acq3->proc1 proc2 Identify and label significant absorption bands proc1->proc2

Caption: A generalized workflow for acquiring an IR spectrum of a solid sample using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) would be a suitable method.

Predicted Fragmentation Pattern (Electron Ionization):

The molecular ion peak (M⁺) for this compound (C₁₂H₁₇NO₃S) is expected at m/z = 271. Upon electron ionization, the molecule is expected to undergo fragmentation through several pathways.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
271[M]⁺ (Molecular Ion)
155[C₇H₇SO₂]⁺ (Tosyl cation)
116[C₆H₁₂NO]⁺ (Morpholine ring fragment)
91[C₇H₇]⁺ (Tropylium ion)
57[C₃H₅O]⁺ or [C₄H₉]⁺ (Aliphatic fragments)

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion: A peak at m/z 271 would confirm the molecular weight of the compound.

  • Major Fragmentation Pathways: The most likely fragmentation is the cleavage of the N-S bond, leading to the formation of a stable tosyl cation at m/z 155 and a radical cation of the 2-methylmorpholine moiety. The tosyl cation can further fragment to the tropylium ion at m/z 91. The 2-methylmorpholine fragment can also be observed at m/z 116. Further fragmentation of the morpholine ring would lead to smaller aliphatic fragments.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z = 271 frag1 [C₇H₇SO₂]⁺ m/z = 155 (Tosyl cation) M->frag1 - C₅H₁₀NO˙ frag2 [C₅H₁₀NO]⁺˙ m/z = 116 M->frag2 - C₇H₇SO₂˙ frag3 [C₇H₇]⁺ m/z = 91 (Tropylium ion) frag1->frag3 - SO₂

Caption: A simplified predicted fragmentation pathway for this compound under electron ionization.

Conclusion

This technical guide provides a detailed overview of the expected and partially reported spectral characteristics of this compound. The combination of ¹H and ¹³C NMR, IR, and MS data offers a powerful toolkit for the unambiguous identification and structural verification of this important synthetic intermediate. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality spectral data. As a chiral molecule, further characterization using techniques such as chiral chromatography or polarimetry would be necessary to determine the enantiomeric purity of a given sample.

References

  • Note: As specific experimental spectra for this compound are not widely published, this reference list includes sources for general spectroscopic techniques and principles.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons.

The Formation of 2-Methyl-4-tosylmorpholine: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the formation mechanism of 2-Methyl-4-tosylmorpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[1] The introduction of a methyl group at the 2-position and a tosyl group at the 4-position (the nitrogen atom) imparts specific conformational constraints and electronic properties, making this derivative a valuable building block in the synthesis of complex molecules.

This document will elucidate the key synthetic strategies for the formation of the this compound core, with a focus on the underlying reaction mechanisms. We will delve into the critical role of the tosyl group, not only as a protecting group but also as a key activator for the crucial ring-forming cyclization step. Furthermore, this guide will present detailed experimental protocols, data interpretation, and visual diagrams to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this important synthetic transformation.

Mechanistic Pathways to the Morpholine Core: An Overview

The synthesis of substituted morpholines can be broadly approached through several strategic disconnections. Established methods often involve the construction of the morpholine ring via intramolecular cyclization, the functionalization of a pre-existing morpholine core, or the ring-opening of specific precursors.[2] For the specific case of this compound, the most common and mechanistically insightful approach involves the intramolecular cyclization of an N-tosylated amino diol precursor.

This strategy hinges on the differential reactivity of the two hydroxyl groups in the acyclic precursor, a feature that is expertly exploited through the use of the tosyl group. The tosyl group serves a dual purpose: it acts as a robust protecting group for the amine, preventing unwanted side reactions, and its electron-withdrawing nature can influence the reactivity of the overall molecule.[3] More critically, one of the hydroxyl groups can be converted into a tosylate ester, an excellent leaving group, which is then displaced by the remaining hydroxyl group in an intramolecular SN2 reaction to forge the morpholine ring.

The Cornerstone of Synthesis: Intramolecular Cyclization of an N-Tosyl Amino Diol

The most direct and widely applicable method for the synthesis of this compound proceeds through the intramolecular cyclization of a suitably substituted N-tosylated diethanolamine derivative. This process can be broken down into two key stages: the preparation of the acyclic precursor and the subsequent ring-closing reaction.

Synthesis of the Acyclic Precursor: N-(2-hydroxy-1-methylethyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

The logical precursor for the intramolecular cyclization is an N-tosylated amino diol containing the requisite methyl group at the appropriate position. A plausible starting point is the reaction of 2-amino-1-propanol with ethylene oxide, followed by tosylation of the resulting secondary amine. Alternatively, a more controlled approach involves the reaction of a primary amine with a tosyl group already in place with an appropriate epoxide.

A common route to diethanolamine derivatives involves the reaction of an amine with ethylene oxide.[4] For our target molecule, we would start with 2-aminopropan-1-ol.

Step 1: Formation of the Diol Precursor

The synthesis begins with the reaction of 2-aminopropan-1-ol with one equivalent of ethylene oxide. This reaction proceeds via a nucleophilic ring-opening of the epoxide by the amine. The reaction is typically carried out in a protic solvent like methanol or water.

Step 2: N-Tosylation

The resulting secondary amino diol is then protected with a tosyl group. This is achieved by reacting the amino diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base is crucial to neutralize the HCl generated during the reaction. The tosyl group preferentially reacts with the more nucleophilic nitrogen atom over the hydroxyl groups.[3]

The Ring-Closing Event: A Tosylate-Mediated Intramolecular SN2 Reaction

With the N-tosylated diol in hand, the next critical step is to differentiate the two hydroxyl groups to facilitate a clean intramolecular cyclization. This is achieved by selectively converting one of the hydroxyl groups into a good leaving group, most commonly a tosylate ester.

Step 3: Selective Tosylation of the Primary Hydroxyl Group

The primary hydroxyl group is sterically more accessible and therefore more reactive towards tosyl chloride than the secondary hydroxyl group. By carefully controlling the stoichiometry of the reagents (using one equivalent of TsCl) and the reaction conditions (e.g., low temperature), it is possible to achieve selective tosylation of the primary hydroxyl group.

Step 4: Base-Mediated Intramolecular Cyclization

The final step is the intramolecular cyclization of the mono-tosylated precursor. This is an intramolecular Williamson ether synthesis. The reaction is promoted by a base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), which deprotonates the remaining secondary hydroxyl group, converting it into a more potent nucleophile. This alkoxide then undergoes an intramolecular SN2 attack on the carbon bearing the tosylate leaving group, displacing the tosylate and forming the six-membered morpholine ring.

The stereochemistry of the methyl group at the 2-position is retained throughout this process, provided that the starting 2-aminopropan-1-ol is enantiomerically pure.

Alternative Synthetic Strategies

While the intramolecular cyclization of an N-tosyl amino diol is a robust and common method, other strategies can also be employed to synthesize substituted tosylmorpholines. One notable alternative involves the ring opening of a 2-tosyl-1,2-oxazetidine precursor.[1][5]

In this approach, a 2-tosyl-1,2-oxazetidine is reacted with a nucleophile, such as an enolate derived from an α-formyl carboxylate, in a base-catalyzed reaction.[1] This leads to the formation of a morpholine hemiaminal, which can then be further elaborated to the desired 2-substituted-4-tosylmorpholine.[1][5] This method offers a different synthetic entry point and can be advantageous for accessing a variety of substitution patterns on the morpholine ring.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of this compound via the intramolecular cyclization pathway.

Synthesis of N-(2-hydroxypropyl)ethanolamine
Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-1-propanol75.117.51 g0.1
Ethylene Oxide44.054.41 g0.1
Methanol32.04100 mL-

Procedure:

  • To a solution of 2-amino-1-propanol (7.51 g, 0.1 mol) in methanol (100 mL) in a sealed pressure vessel, add ethylene oxide (4.41 g, 0.1 mol) at 0 °C.

  • Seal the vessel and allow the reaction mixture to warm to room temperature. Stir for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Upon completion, remove the solvent under reduced pressure to yield the crude N-(2-hydroxypropyl)ethanolamine, which can be used in the next step without further purification.

Synthesis of N-(2-hydroxypropyl)-N-(tosyl)ethanolamine
Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-(2-hydroxypropyl)ethanolamine119.1611.92 g0.1
p-Toluenesulfonyl chloride190.6519.07 g0.1
Pyridine79.10100 mL-
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • Dissolve the crude N-(2-hydroxypropyl)ethanolamine (11.92 g, 0.1 mol) in pyridine (100 mL) and cool the solution to 0 °C in an ice bath.

  • Add a solution of p-toluenesulfonyl chloride (19.07 g, 0.1 mol) in dichloromethane (100 mL) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into 200 mL of 1 M HCl (aq) and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-(2-hydroxypropyl)-N-(tosyl)ethanolamine.

Synthesis of this compound
Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-(2-hydroxypropyl)-N-(tosyl)ethanolamine273.362.73 g0.01
p-Toluenesulfonyl chloride190.651.91 g0.01
Pyridine79.1050 mL-
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)0.44 g0.011
Anhydrous Tetrahydrofuran (THF)72.11100 mL-

Procedure:

  • To a solution of N-(2-hydroxypropyl)-N-(tosyl)ethanolamine (2.73 g, 0.01 mol) in pyridine (50 mL) at 0 °C, add p-toluenesulfonyl chloride (1.91 g, 0.01 mol) portion-wise.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 8 hours.

  • Work up the reaction as described in section 4.2 to isolate the mono-tosylated intermediate.

  • Dissolve the purified mono-tosylated intermediate (approx. 0.01 mol) in anhydrous THF (100 mL) under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C and add sodium hydride (0.44 g of 60% dispersion, 0.011 mol) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Visualizing the Mechanism and Workflow

To further clarify the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction Mechanism

G Mechanism of this compound Formation cluster_0 Step 1 & 2: Precursor Synthesis cluster_1 Step 3: Selective Tosylation cluster_2 Step 4: Intramolecular Cyclization A 2-Aminopropan-1-ol + Ethylene Oxide -> N-(2-hydroxypropyl)ethanolamine B N-(2-hydroxypropyl)ethanolamine + TsCl -> N-(2-hydroxypropyl)-N-(tosyl)ethanolamine A->B Tosylation C N-(2-hydroxypropyl)-N-(tosyl)ethanolamine + TsCl -> Mono-tosylated Intermediate B->C D Mono-tosylated Intermediate + Base -> Deprotonation C->D E Intramolecular SN2 Attack D->E F This compound E->F

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Workflow

G Experimental Workflow Start Start: 2-Aminopropan-1-ol & Ethylene Oxide Step1 Reaction with Ethylene Oxide Start->Step1 Step2 N-Tosylation Step1->Step2 Step3 Selective O-Tosylation Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Purification Column Chromatography Step4->Purification Characterization NMR, MS, IR Purification->Characterization End End Product: this compound Characterization->End

Sources

starting materials for 2-Methyl-4-tosylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Methyl-4-tosylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in a wide array of bioactive molecules.[1] The tosyl group serves as a crucial protecting group and can influence the molecule's reactivity and conformational properties. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this compound, with a focus on the chemical rationale behind the selection of precursors and reaction conditions. Detailed experimental protocols, comparative data, and mechanistic insights are presented to equip researchers with the necessary knowledge for its efficient synthesis.

Introduction: The Significance of the Morpholine Moiety

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including good water solubility, metabolic stability, and a non-planar conformation that can be advantageous for receptor binding.[1] Consequently, the development of robust and versatile synthetic routes to substituted morpholines, such as this compound, is of paramount importance for the generation of novel pharmaceutical candidates. This guide will explore the primary retrosynthetic disconnections for this compound, leading to a discussion of the most pertinent starting materials.

Retrosynthetic Analysis and Key Starting Materials

The synthesis of this compound can be approached through two primary retrosynthetic pathways, each dictating a different set of starting materials.

G cluster_0 Pathway A: Late-Stage Tosylation cluster_1 Pathway B: Convergent Synthesis This compound This compound 2-Methylmorpholine 2-Methylmorpholine 2-Methylmorpholine->this compound Tosylation p-Toluenesulfonyl chloride (TsCl) p-Toluenesulfonyl chloride (TsCl) p-Toluenesulfonyl chloride (TsCl)->this compound 2-Tosyl-1,2-oxazetidine 2-Tosyl-1,2-oxazetidine 2-Tosyl-1,2-oxazetidine->this compound Ring Opening & Cyclization Methyl 2-formylpropanoate Methyl 2-formylpropanoate Methyl 2-formylpropanoate->this compound

Figure 1: Retrosynthetic pathways for this compound.

Pathway A involves the initial synthesis of the 2-methylmorpholine core, followed by the tosylation of the secondary amine. This is often a straightforward and high-yielding approach.

Pathway B represents a more convergent approach where the tosylated nitrogen and the carbon framework are assembled in a single key step, often offering advantages in terms of stereocontrol.[1][2]

Pathway A: Synthesis via 2-Methylmorpholine and Subsequent Tosylation

This linear approach is often favored for its simplicity and the commercial availability of precursors.

Starting Materials for 2-Methylmorpholine Synthesis

The synthesis of 2-methylmorpholine itself can be achieved through various methods. A common and efficient route involves the cyclization of an appropriate amino alcohol precursor.

Starting MaterialRationale for SelectionKey Reaction
Diethanolamine A readily available and inexpensive bulk chemical.Intramolecular cyclization under acidic conditions.
N-(2-hydroxyethyl)alaninol Provides direct access to the 2-methylmorpholine skeleton.Cyclization via dehydration.
Tosylation of 2-Methylmorpholine: A Critical Step

The tosylation of the secondary amine of 2-methylmorpholine introduces the p-toluenesulfonyl group, which acts as a robust protecting group and can influence the conformational rigidity of the morpholine ring.

ReagentFunctionRationale for Selection
2-Methylmorpholine SubstrateThe synthesized or commercially available heterocyclic core.
p-Toluenesulfonyl chloride (TsCl) Tosylating AgentA common, stable, and reactive source of the tosyl group.[3]
Triethylamine (Et₃N) or Pyridine BaseScavenges the HCl byproduct of the reaction, driving the reaction to completion.[4]
Dichloromethane (DCM) or Tetrahydrofuran (THF) SolventInert solvents that are suitable for this type of reaction.
4-Dimethylaminopyridine (DMAP) Catalyst (Optional)Can be used to accelerate the reaction, particularly for less reactive amines.[5]
  • Reaction Setup: To a solution of 2-methylmorpholine (1.0 eq.) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq.).

  • Addition of Tosylating Agent: p-Toluenesulfonyl chloride (1.1 eq.) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

G cluster_0 Reaction 2-Methylmorpholine 2-Methylmorpholine Reaction_Vessel Stirred Reaction (0 °C to RT) 2-Methylmorpholine->Reaction_Vessel TsCl TsCl TsCl->Reaction_Vessel Et3N Et3N Et3N->Reaction_Vessel DCM DCM DCM->Reaction_Vessel Work-up Work-up Reaction_Vessel->Work-up Quench, Extract Purification Purification Work-up->Purification Column Chromatography This compound This compound Purification->this compound

Figure 2: Workflow for the tosylation of 2-methylmorpholine.

Pathway B: Convergent Synthesis from 2-Tosyl-1,2-oxazetidine

This elegant approach allows for the diastereoselective synthesis of substituted morpholines.[1][2] The key is the reaction between a tosylated oxazetidine and an α-formyl carboxylate.

Key Starting Materials
Starting MaterialRole in the SynthesisRationale for Selection
2-Tosyl-1,2-oxazetidine Electrophilic PartnerA strained heterocyclic compound that undergoes ring-opening upon nucleophilic attack.[1][2] Its synthesis is reported in the literature.[1]
Methyl 2-formylpropanoate Nucleophilic PartnerProvides the C2-methyl group and the remaining atoms for the morpholine ring. Can be prepared from methyl propionate.[1]
Potassium Carbonate (K₂CO₃) or DBU BaseCatalyzes the reaction by deprotonating the α-formyl ester to form the enolate nucleophile.[6]
1,4-Dioxane SolventAn appropriate solvent for this type of transformation.[6]
Mechanistic Insight and Experimental Considerations

The reaction proceeds via a base-catalyzed ring-opening of the 2-tosyl-1,2-oxazetidine by the enolate of the α-formyl carboxylate, followed by an intramolecular cyclization to form the morpholine hemiaminal.[1] Further synthetic manipulations can then lead to the desired this compound.

  • Reaction Setup: A mixture of 2-tosyl-1,2-oxazetidine (1.0 eq.), methyl 2-formylpropanoate (1.0 eq.), and potassium carbonate (1.2 eq.) in 1,4-dioxane is prepared in a reaction vessel.

  • Reaction Progression: The mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC.

  • Work-up and Isolation: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is the morpholine hemiaminal, which can be carried forward to the next step.

G cluster_0 Reaction Steps 2-Tosyl-1,2-oxazetidine 2-Tosyl-1,2-oxazetidine Ring_Opening Nucleophilic Ring Opening 2-Tosyl-1,2-oxazetidine->Ring_Opening Methyl 2-formylpropanoate Methyl 2-formylpropanoate Enolate_Formation Enolate Formation (Base Catalyzed) Methyl 2-formylpropanoate->Enolate_Formation K2CO3 K2CO3 K2CO3->Enolate_Formation Enolate_Formation->Ring_Opening Cyclization Intramolecular Cyclization Ring_Opening->Cyclization Morpholine Hemiaminal Morpholine Hemiaminal Cyclization->Morpholine Hemiaminal

Figure 3: Mechanistic overview of the convergent synthesis.

Comparative Analysis of Synthetic Pathways

FeaturePathway A (Late-Stage Tosylation)Pathway B (Convergent Synthesis)
Overall Strategy LinearConvergent
Starting Materials Simple, often commercially available.Requires synthesis of specialized precursors (e.g., 2-tosyl-1,2-oxazetidine).
Stereocontrol Generally produces a racemic mixture unless a chiral starting material for 2-methylmorpholine is used.Offers potential for high diastereoselectivity.[1][2]
Efficiency Can be very efficient for achiral synthesis.May involve more steps in precursor synthesis but can be highly efficient in the key bond-forming reaction.
Scalability Generally straightforward to scale up.May require more optimization for large-scale synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of starting materials and overall strategy will depend on the specific requirements of the research, including the need for stereocontrol, the scale of the synthesis, and the availability of precursors. The late-stage tosylation of 2-methylmorpholine offers a direct and robust method for accessing the racemic product. For stereoselective syntheses, the convergent pathway starting from 2-tosyl-1,2-oxazetidine provides a powerful and elegant solution. A thorough understanding of the underlying chemical principles and the practical considerations outlined in this guide will enable researchers to make informed decisions in their synthetic endeavors.

References

  • CN111675677B - Synthesis process of N-methylmorpholine - Google P
  • Synthesis process of N-methylmorpholine - Eureka | Patsnap. (URL: [Link])

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • N-Methylmorpholine | C5H11NO - PubChem. (URL: [Link])

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PubMed Central. (URL: [Link])

  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (URL: [Link])

  • NMO - N-Methylmorpholine-N-Oxide - Organic Chemistry Portal. (URL: [Link])

  • N-Methylmorpholine - Wikipedia. (URL: [Link])

  • CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)
  • Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

  • Tosylates And Mesylates - Master Organic Chemistry. (URL: [Link])

  • Synthesis of the starting materials 4. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (URL: [Link])

Sources

2-Methyl-4-Tosylmorpholine: Strategic Scaffold for Chiral Morpholine Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-tosylmorpholine (CAS: 503469-23-6 for racemate; 74572-10-4 for (S)-isomer) serves as a critical, stable intermediate in the asymmetric synthesis of 2-substituted morpholines. While morpholine rings are ubiquitous in medicinal chemistry—found in blockbuster drugs like Gefitinib (Iressa) and Linezolid (Zyvox)—the introduction of a C2-methyl group is a precision modification used to modulate metabolic stability (blocking CYP450 oxidation sites) and restrict conformational flexibility.

This guide details the technical utility of this compound not merely as a protected amine, but as a crystallizable chiral checkpoint . The tosyl (p-toluenesulfonyl) group acts as a dual-function auxiliary: it protects the nitrogen during harsh cyclization conditions and facilitates enantiomeric enrichment via recrystallization, a distinct advantage over oil-based protecting groups like Boc or Cbz.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists primarily as a white crystalline solid. Its stability profile allows for long-term storage, making it an ideal "shelf-stable" precursor for on-demand generation of volatile or unstable 2-methylmorpholine free bases.

PropertySpecification
IUPAC Name 2-methyl-4-(4-methylphenyl)sulfonylmorpholine
Molecular Formula C₁₂H₁₇NO₃S
Molecular Weight 255.33 g/mol
CAS (Racemic) 503469-23-6
CAS ((S)-Isomer) 74572-10-4
Appearance White to off-white crystalline powder
Melting Point 108–112 °C (Enantiopure forms often higher)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Chirality C2 center derived from Alanine (for S-isomer)

Synthetic Architectures

The synthesis of this compound is rarely a target in itself; it is the result of strategic "Chiral Pool" manipulation. The most robust route utilizes (S)-Alanine as the chiral source, ensuring high enantiomeric excess (ee).

Pathway A: The Chiral Pool Cyclization (Standard)

This method relies on the double alkylation or intramolecular cyclization of an N-tosyl amino alcohol derivative.

Mechanism:

  • Reduction: (S)-Alanine is reduced to (S)-Alaninol.

  • Protection: Selective N-tosylation.

  • Cyclization: Reaction with ethylene glycol derivatives (e.g., 1,2-dibromoethane) or epoxide ring opening followed by closure.

Pathway B: Ring Expansion (Emerging)

Recent literature suggests a route via 2-tosyl-1,2-oxazetidine , which undergoes ring-opening with methyl-substituted nucleophiles. This allows for modular substitution but is less common for the simple methyl variant.

Visualization of Synthesis Logic

SynthesisPathway Alanine (S)-Alanine (Chiral Source) Alaninol (S)-Alaninol Alanine->Alaninol Reduction (LiAlH4) NTosyl N-Tosyl-Alaninol Alaninol->NTosyl TsCl, Et3N (Protection) Cyclization Cyclization (Base/Dielectrophile) NTosyl->Cyclization 1,2-Dibromoethane NaH or KOH Product (S)-2-Methyl-4-tosylmorpholine (Stable Crystal) Cyclization->Product Ring Closure (SN2)

Figure 1: Chiral pool synthesis pathway converting (S)-Alanine to the target scaffold.[1]

Detailed Experimental Protocols

Protocol: Synthesis from N-Tosyl-Alaninol

Context: This protocol is adapted for high-purity generation suitable for pharmaceutical intermediates.

Reagents:

  • N-Tosyl-(S)-alaninol (1.0 equiv)

  • 1,2-Dibromoethane (1.2 equiv)

  • Potassium Hydroxide (KOH), powdered (3.0 equiv)

  • DMSO (Solvent, 5 mL/g of substrate)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser. Purge with Nitrogen.

  • Dissolution: Dissolve N-Tosyl-(S)-alaninol in DMSO.

  • Base Addition: Add powdered KOH in portions at 0°C. Caution: Exothermic.

  • Alkylation: Add 1,2-dibromoethane dropwise over 30 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Pour reaction mixture into ice-water (10x volume). The product may precipitate.

    • If Solid: Filter and wash with water.

    • If Oil: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification (Critical): Recrystallize from Ethanol/Heptane. This step upgrades the enantiomeric excess (ee) to >99%.

Protocol: Deprotection (Tosyl Removal)

Context: The sulfonamide bond is robust. Standard acid/base hydrolysis fails. Reductive cleavage is required.

Method: Sodium/Naphthalene (Single Electron Transfer)

  • Reagent Prep: Prepare a solution of Sodium Naphthalenide (green/blue) in dry THF.

  • Reaction: Cool the solution of this compound in THF to -78°C.

  • Addition: Cannulate the Na/Naphthalene solution into the substrate solution until the dark green color persists for >15 minutes.

  • Quench: Carefully add MeOH at -78°C to quench excess radical anion.

  • Isolation: Acidify with HCl (1M) to form the morpholine hydrochloride salt (water-soluble). Wash the organic layer (removing naphthalene). Basify the aqueous layer and extract the free amine (S)-2-methylmorpholine .

Applications in Drug Discovery[5][8][9]

The 2-methylmorpholine moiety is a "Privileged Structure" in kinase inhibitors. The methyl group serves two specific mechanistic functions:

  • Conformational Locking: The C2-methyl group forces the morpholine ring into a specific chair conformation, reducing the entropic penalty upon binding to the target protein.

  • Metabolic Blocking: In many drugs, the morpholine ring is a site of oxidative metabolism. The methyl group sterically hinders the approach of metabolic enzymes (CYP450) to the adjacent oxygen or nitrogen lone pairs.

Logical Workflow: From Scaffold to Lead

The following diagram illustrates how this intermediate feeds into broader drug development campaigns.

Applications Scaffold This compound Deprotection Deprotection (Remove Ts) Scaffold->Deprotection Na/Naph or SmI2 FreeAmine 2-Methylmorpholine (Free Base) Deprotection->FreeAmine Coupling1 SNAr Coupling (e.g., Chloropyrimidines) FreeAmine->Coupling1 Coupling2 Buchwald-Hartwig (Pd-Catalyzed) FreeAmine->Coupling2 Drug1 Kinase Inhibitors (e.g., PI3K / mTOR) Coupling1->Drug1 Drug2 CNS Agents (Reuptake Inhibitors) Coupling2->Drug2

Figure 2: Downstream application of the scaffold in medicinal chemistry.

Analytical Data & Validation

To ensure scientific integrity, the following analytical markers should be used to validate the identity of the synthesized material.

TechniqueExpected Signal (Diagnostic)Interpretation
1H NMR δ 2.43 (s, 3H, Ar-CH3)Confirms Tosyl group presence.
1H NMR δ 1.10 (d, 3H, C2-CH3)Confirms Methyl group at C2.
13C NMR ~21.5 ppm (Ar-CH3)Characteristic Tosyl methyl carbon.[2]
HPLC Chiral Column (e.g., Chiralpak AD-H)Required to verify ee% (if synthesizing chiral variant).
MS (ESI) [M+H]+ = 256.1Protonated molecular ion.

References

  • Synthesis of Morpholines: Wijtmans, R., et al. "Synthesis of Morpholines." ResearchGate.[3][4] Available at: [Link]

  • Tosyl Deprotection Strategies: Javorskis, T., & Orentas, E. "Photochemical Cleavage of Sulfonamides."[5] The Journal of Organic Chemistry. Available at: [Link]

  • Chiral Pool Synthesis: "Synthesis of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." Journal of Organic Chemistry. Available at: [Link]

  • General Tosylation Protocols: "Tosylation of Alcohols and Amines." Master Organic Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of Tosylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Reagent Bottle—A Proactive Approach to Tosylate Safety

In the landscape of modern organic synthesis and drug development, tosylated compounds are indispensable tools. Their utility as excellent leaving groups in nucleophilic substitution reactions and as protecting groups for alcohols and amines is well-documented and widely exploited. However, this very reactivity, the characteristic that makes them so valuable, also imbues them with significant, and often underestimated, hazards. This guide is born from field experience and a deep respect for the chemical principles that govern both the efficacy and the risks of these reagents. We will move beyond generic safety data sheets to build a framework of proactive risk assessment and handling protocols. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to not only use tosylates effectively but to do so with the highest degree of safety and foresight.

The Duality of Reactivity: Understanding the Inherent Hazards of Tosylates

The tosyl group (p-toluenesulfonyl) is a derivative of p-toluenesulfonic acid. When attached to an alkyl group, it creates a potent alkylating agent. This is because the tosylate anion is a highly stabilized, excellent leaving group, a consequence of the resonance delocalization of its negative charge across the sulfonyl group's oxygen atoms.

This inherent reactivity is the root of the primary hazard associated with many tosylated compounds: they are electrophilic and can readily react with nucleophiles. In a biological context, nucleophilic sites are abundant in macromolecules such as DNA, RNA, and proteins. Alkylation of these vital cellular components can lead to disruptions in cellular function, mutagenesis, and potential carcinogenicity. Therefore, it is a critical starting point to regard all novel or uncharacterized tosylated compounds as potentially mutagenic and handle them with appropriate caution.

Foundational Safety Protocols: A Multi-layered Defense

A robust safety culture is built on layers of protection. When handling tosylated compounds, a multi-faceted approach is not just recommended; it is imperative.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is not your personal protective equipment (PPE), but rather the engineering controls in your laboratory.

  • Fume Hoods: All manipulations of tosylated compounds, especially volatile or dusty solids, must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of powders or vapors and contains any accidental spills.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard, PPE is there to protect you from what cannot be contained.

PPE ComponentSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contamination is suspected.
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes to the eyes.
Lab Coat Flame-resistant, with tight-fitting cuffsProtects skin and personal clothing from contamination.
Respiratory Protection Use-dependent (consult your institution's EHS)May be required for large-scale operations or if there is a potential for aerosol generation.
Prudent Practices: The Human Element of Safety
  • Designated Areas: Whenever possible, designate a specific area within the laboratory for working with tosylated compounds. This helps to prevent cross-contamination.

  • Avoid Inhalation: Handle solid tosylates with care to avoid generating dust. If the material is a fine powder, consider wetting it with an appropriate solvent to reduce dustiness.

  • Dermal Contact: Avoid direct contact with the skin. In case of accidental contact, wash the affected area immediately and thoroughly with soap and water.

  • Ingestion: As with all chemicals, eating, drinking, and smoking are strictly prohibited in the laboratory.

The Lifecycle of a Tosylated Compound: From Receipt to Disposal

A holistic approach to safety considers the entire lifecycle of a chemical in the laboratory.

Procurement and Storage
  • Inventory Management: Only procure the quantities of tosylated compounds that are necessary for your immediate research needs.

  • Segregation: Store tosylated compounds away from strong oxidizing agents, strong bases, and nucleophiles. A cool, dry, and well-ventilated area is recommended.

  • Labeling: Ensure all containers are clearly labeled with the compound name, date received, and relevant hazard warnings.

In-Lab Handling and Synthesis

The following workflow diagram illustrates the key decision points and safety considerations when working with tosylated compounds.

Tosylate_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Synthesis cluster_disposal Waste Management & Disposal start Start: New Experiment with Tosylate risk_assessment Conduct Risk Assessment: - Review SDS - Assess Reactivity - Identify Potential Hazards start->risk_assessment Plan ppe_selection Select Appropriate PPE: - Double Nitrile Gloves - Goggles - Lab Coat risk_assessment->ppe_selection Mitigate engineering_controls Verify Engineering Controls: - Fume Hood Functionality - Ventilation ppe_selection->engineering_controls Confirm weighing Weighing & Transfer: - In Fume Hood - Minimize Dust engineering_controls->weighing Proceed reaction_setup Reaction Setup: - Monitor Temperature - Ensure Proper Quenching Plan weighing->reaction_setup Execute workup Reaction Workup: - Quench Excess Reagents - Handle Waste Streams reaction_setup->workup Complete waste_segregation Segregate Waste: - Solid vs. Liquid - Halogenated vs. Non-halogenated workup->waste_segregation Manage deactivation Deactivate Reactive Waste: - Quench with Nucleophile (e.g., Sodium Bicarbonate Solution) waste_segregation->deactivation Treat disposal Dispose of Waste: - Follow Institutional Guidelines deactivation->disposal Finalize end End of Workflow disposal->end

Caption: Decision workflow for handling tosylated compounds.

Waste Disposal: A Critical Control Point

Improper disposal of tosylated compounds and their waste streams can pose a significant risk to personnel and the environment.

  • Quenching: Before disposal, it is often prudent to quench reactive tosylates. This can typically be achieved by reacting the waste stream with a mild nucleophile, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The reaction should be performed in a fume hood, and the mixture should be stirred until the tosylate is no longer detectable (e.g., by TLC analysis).

  • Segregation: Segregate tosylate waste from other waste streams. Keep halogenated and non-halogenated waste separate, as is standard practice.

  • Institutional Guidelines: Always follow your institution's specific guidelines for chemical waste disposal.

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.

Emergency ScenarioImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention.
Inhalation Move the affected person to fresh air.Seek medical attention.
Spill Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, contain and clean it up using appropriate absorbent materials.Report the incident to your institution's Environmental Health and Safety (EHS) department.

Conclusion: A Culture of Vigilance

The safe handling of tosylated compounds is not about a single set of rules but about fostering a culture of vigilance, proactive risk assessment, and a deep understanding of the chemical principles at play. By integrating the concepts and protocols outlined in this guide into your daily laboratory practices, you can harness the synthetic power of tosylates while minimizing the risks to yourself, your colleagues, and the environment.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (A foundational text on laboratory safety). National Research Council. [Link]

  • PubChem Entry for p-Toluenesulfonyl chloride. (Provides detailed chemical and toxicological data). National Center for Biotechnology Information. [Link]

  • Safety in Academic Chemistry Laboratories, 8th Edition. (A guide for students and educators on safe laboratory practices). American Chemical Society. [Link]

Methodological & Application

The Strategic Application of 2-Methyl-4-tosylmorpholine in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry, the morpholine scaffold stands out as a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and target engagement. The strategic introduction of chirality and functional handles to this versatile heterocycle opens up new avenues for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the synthetic utility of 2-Methyl-4-tosylmorpholine, a chiral building block with significant potential in drug discovery.

While direct literature on the extensive applications of this compound is emerging, its structural features allow for scientifically sound projections of its reactivity and utility. The presence of a methyl group at the C-2 position introduces a chiral center, crucial for stereoselective interactions with biological targets. The tosyl group on the nitrogen atom serves a dual purpose: it acts as a robust protecting group, rendering the nitrogen non-basic and non-nucleophilic, and it can function as an activating group, influencing the reactivity of the morpholine ring.[4][5] This document outlines detailed protocols for the plausible application of this versatile reagent in the synthesis of valuable chiral intermediates for medicinal chemistry.

I. Core Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound is predicated on two key chemical principles: its role as a chiral scaffold and the electronic influence of the N-tosyl group. The tosyl group, being strongly electron-withdrawing, significantly modulates the chemical properties of the morpholine ring compared to its N-unsubstituted counterpart.

Key Physicochemical and Reactivity Insights:

FeatureImplication in Synthesis
Chiral Center at C-2 Enables the synthesis of enantiomerically pure downstream compounds, which is critical for specificity in drug-target interactions. Can be utilized as a chiral auxiliary to direct stereoselective transformations.
N-Tosyl Group Nitrogen Protection: Prevents unwanted side reactions involving the morpholine nitrogen (e.g., protonation, alkylation).
Activation: The electron-withdrawing nature of the tosyl group can activate adjacent positions to nucleophilic attack.
Leaving Group Potential: The N-S bond can be cleaved under specific reductive conditions to deprotect the nitrogen.

The following sections will provide detailed protocols for the hypothetical, yet chemically sound, application of this compound in key synthetic transformations relevant to medicinal chemistry.

II. Application Protocol 1: Synthesis of Chiral 1,2-Amino Alcohols via Reductive Ring Opening

Chiral 1,2-amino alcohols are valuable intermediates in the synthesis of numerous pharmaceuticals.[6] this compound can serve as a masked precursor to these structures through a reductive ring-opening strategy. This protocol describes a plausible method for the synthesis of (R)- or (S)-2-amino-1-propanol derivatives.

Workflow for Reductive Ring Opening

start This compound reductant Reductant (e.g., LiAlH4) start->reductant Reductive Cleavage workup Aqueous Work-up reductant->workup Quenching product Chiral 1,2-Amino Alcohol Derivative workup->product Isolation start N-Acyl-2-Methyl-4-tosylmorpholine base Base (e.g., LDA) start->base Deprotonation enolate Chiral Enolate base->enolate alkylation Diastereoselective Alkylation enolate->alkylation electrophile Electrophile (R-X) electrophile->alkylation cleavage Auxiliary Cleavage alkylation->cleavage Hydrolysis/Reduction product Chiral Carboxylic Acid Derivative cleavage->product

Sources

Application Notes and Protocols: 2-Methyl-4-tosylmorpholine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 2-Methylmorpholine Moiety

In the landscape of modern medicinal chemistry, the morpholine heterocycle is a well-established privileged structure. Its incorporation into molecular scaffolds often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] The introduction of a methyl group at the 2-position of the morpholine ring creates a chiral center, opening avenues for the development of stereoselective therapeutics with potentially enhanced potency and reduced off-target effects. Numerous bioactive molecules across various therapeutic areas feature the 2-methylmorpholine core, underscoring its significance in drug design and development.

2-Methyl-4-tosylmorpholine emerges as a key synthetic intermediate, providing a chemically activated form of 2-methylmorpholine. The tosyl group, a derivative of p-toluenesulfonic acid, functions as an excellent leaving group in nucleophilic substitution reactions. This property makes this compound a versatile building block for the efficient introduction of the 2-methylmorpholino group into a wide array of molecular architectures. This guide provides detailed protocols for the synthesis of this compound and its application in the construction of precursors for bioactive molecules, supported by mechanistic insights and practical considerations for researchers in drug discovery and development.

Core Principles: The Role of the Tosyl Group in Activating the Morpholine Nitrogen

The synthetic utility of this compound is rooted in the chemical properties of the sulfonyl group. The tosyl group is strongly electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the morpholine nitrogen to which it is attached. This "protection" prevents unwanted side reactions at the nitrogen atom. More importantly, the tosylate anion is a very stable, resonance-stabilized species, making it an excellent leaving group in nucleophilic substitution reactions.[3]

When this compound is subjected to nucleophilic attack, the reaction does not occur at the nitrogen or the carbons of the morpholine ring. Instead, it is envisioned to be a valuable reagent in reactions where the entire 2-methylmorpholine moiety is transferred. A primary application lies in the N-arylation of anilines and other nitrogen-based nucleophiles, a key step in the synthesis of many pharmaceuticals, including the oxazolidinone class of antibiotics.

G cluster_synthesis Synthesis of this compound cluster_application Application in N-Arylation 2-Methylmorpholine 2-Methylmorpholine Reaction1 Tosyl Protection 2-Methylmorpholine->Reaction1 Tosyl_Chloride p-Toluenesulfonyl Chloride Tosyl_Chloride->Reaction1 Base Base (e.g., Pyridine, Triethylamine) Base->Reaction1 Product1 This compound Reaction1->Product1 Byproduct1 HCl salt of Base Reaction1->Byproduct1 Product1_app This compound Reaction2 Nucleophilic Aromatic Substitution Product1_app->Reaction2 Aniline_Derivative Aniline Derivative (Nucleophile) Aniline_Derivative->Reaction2 Product2 N-Aryl-2-methylmorpholine (Bioactive Precursor) Reaction2->Product2 Byproduct2 Tosyl Salt Reaction2->Byproduct2

Caption: Synthetic workflow for this compound and its application.

Synthesis of this compound: A Detailed Protocol

The preparation of this compound involves the reaction of 2-methylmorpholine with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine or triethylamine are commonly used for this purpose.[4]

Experimental Protocol
  • Reaction Setup: To a solution of 2-methylmorpholine (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) in a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) or pyridine (1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in dry DCM (5 volumes) to the cooled reaction mixture over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-methylmorpholine) is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water (10 volumes).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Data Presentation: Reaction Parameters
ParameterValue
Reactants
2-Methylmorpholine1.0 eq.
p-Toluenesulfonyl Chloride1.2 eq.
Base (Triethylamine/Pyridine)1.5 eq.
Solvent Dry Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 16-20 hours
Work-up Aqueous wash
Purification Recrystallization

Application in the Synthesis of a Bioactive Molecule Precursor: N-Aryl-2-methylmorpholine

A key application of this compound is in the N-arylation of anilines to form N-aryl-2-methylmorpholines. This structural motif is present in a variety of bioactive molecules. The following protocol describes a representative nucleophilic aromatic substitution reaction. The synthesis of Linezolid, an important oxazolidinone antibiotic, involves the N-alkylation of a substituted aniline, demonstrating the relevance of this type of transformation.[5]

G cluster_reaction Nucleophilic Aromatic Substitution Reactant1 This compound Arrow -> Reactant1->Arrow Reactant2 +   3-Fluoro-4-aminobenzonitrile Reactant2->Arrow Product 4-((2-Methylmorpholino)amino)-3-fluorobenzonitrile Leaving_Group +   Tosyl Group (as salt) Product_Leaving_Group Arrow->Product_Leaving_Group Product_Leaving_Group->Product Product_Leaving_Group->Leaving_Group

Caption: N-Arylation using this compound.

Experimental Protocol
  • Reaction Setup: In a sealable reaction vessel, combine the substituted aniline (e.g., 3-fluoro-4-aminobenzonitrile, 1.0 eq.), this compound (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heating: Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the aniline derivative.

  • Reaction Time: Stir the reaction mixture at the elevated temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the desired product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl-2-methylmorpholine derivative.

Data Presentation: Reaction Conditions for N-Arylation
ParameterCondition
Electrophile This compound (1.1 eq.)
Nucleophile Substituted Aniline (1.0 eq.)
Base Potassium Carbonate (2.0 eq.)
Solvent DMF or DMSO
Temperature 80-120 °C
Reaction Time 12-24 hours
Purification Column Chromatography

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and fundamental principles of organic synthesis. The tosylation of amines is a standard procedure, and the reactivity of tosylates as leaving groups in nucleophilic substitution reactions is extensively documented in chemical literature.[3] The progress of both the synthesis of this compound and its subsequent N-arylation reaction can be reliably monitored using standard analytical techniques such as TLC and LC-MS. The identity and purity of the products can be unequivocally confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the crystalline this compound serves as a reliable indicator of its purity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its preparation from readily available starting materials is straightforward, and its activated nature, conferred by the tosyl group, allows for the efficient introduction of the 2-methylmorpholine moiety into a variety of molecular scaffolds. The protocols provided in this guide offer a solid foundation for researchers and scientists in drug development to utilize this important synthetic intermediate in their efforts to create novel and effective therapeutics.

References

  • AdisInsight. (n.d.). Sutezolid - Global Alliance for TB Drug Development/Sequella. Springer Nature Switzerland AG. Retrieved from [Link]

  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships.
  • Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
  • Medicines for All Institute. (n.d.). Sutezolid. Virginia Commonwealth University. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]

  • G. Orentas, et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Sutezolid. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

Sources

experimental procedure for alkylation of 2-Methyl-4-tosylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation of 2-Methyl-4-tosylmorpholine 

Executive Summary

This Application Note details the protocol for the regioselective C-alkylation of this compound. While


-alkylation is precluded by the tosyl protecting group, the sulfonyl moiety serves as a powerful electron-withdrawing group (EWG) that acidifies the 

-protons (C3 and C5), enabling functionalization via lithiation-trapping sequences.

Key Challenges & Solutions:

  • Regioselectivity: The 2-methyl substituent creates a steric bias between the C3 (proximal) and C5 (distal) positions. Kinetic deprotonation typically favors the less hindered C5 position , whereas thermodynamic conditions or specific directing groups can favor C3.

  • Competing Pathways:

    
    -Tosyl groups are prone to ortho-lithiation  on the aromatic ring. This protocol utilizes 
    
    
    
    -BuLi/TMEDA at -78°C
    to kinetically favor
    
    
    -lithiation over ortho-metalation.

Strategic Analysis & Mechanism

The functionalization of saturated nitrogen heterocycles relies on the Complex Induced Proximity Effect (CIPE) . The lithium aggregate coordinates with the sulfonyl oxygens, directing the base to the nearest acidic proton.

Mechanistic Pathway (DOT Diagram)

ReactionPathway Start This compound Base s-BuLi / TMEDA (-78°C, THF) Start->Base Ortho Ortho-Lithiated Species (Side Product) Base->Ortho Competing Pathway AlphaC5 C5-Lithio Intermediate (Kinetic Major) Base->AlphaC5 Fast (Steric Control) AlphaC3 C3-Lithio Intermediate (Thermodynamic/Minor) Base->AlphaC3 Slow (Hindered) ProdC5 C5-Alkylated Product AlphaC5->ProdC5 + Electrophile (E+) ProdC3 C3-Alkylated Product (2,3-trans) AlphaC3->ProdC3 + Electrophile (E+)

Figure 1: Mechanistic divergence in the lithiation of N-tosylmorpholines. Kinetic control favors C5-lithiation.

Experimental Protocol

Safety Warning:


-Butyllithium is pyrophoric.[1] All transfers must be performed under an inert atmosphere (Ar or 

) using cannula techniques or gas-tight syringes.
Materials & Reagents
ReagentRoleSpecifications
This compound SubstrateDry, azeotroped with toluene if necessary.

-Butyllithium (

-BuLi)
Base1.4 M in cyclohexane (Titrate before use).
TMEDA LigandDistilled over

immediately prior to use.
THF SolventAnhydrous, inhibitor-free (distilled from Na/Benzophenone).
Electrophile (R-X) Trapping AgentAlkyl halide, aldehyde, or ketone (Dry).
Step-by-Step Procedure

1. Reactor Setup:

  • Flame-dry a 25 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

  • Flush with Argon for 15 minutes. Maintain positive pressure throughout.

2. Solvation:

  • Charge the flask with This compound (1.0 equiv, e.g., 255 mg, 1.0 mmol).

  • Add Anhydrous THF (5 mL, 0.2 M concentration).

  • Add TMEDA (1.2 equiv, 180 µL).

  • Cool the mixture to -78°C using a dry ice/acetone bath. Allow to equilibrate for 10 minutes.

3. Lithiation (Deprotonation):

  • Add

    
    -BuLi  (1.2 equiv) dropwise over 5 minutes via syringe.
    
    • Observation: A color change (often yellow or orange) indicates anion formation.

  • Stir at -78°C for 30–45 minutes .

    • Note: Do not exceed 1 hour or warm up, as this promotes ortho-lithiation of the tosyl ring.

4. Electrophile Trapping:

  • Add the Electrophile (1.5 equiv) (neat or dissolved in minimal THF) dropwise.

  • Stir at -78°C for 1 hour .

  • Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 2 hours.

5. Quench & Workup:

  • Quench with Sat.

    
      (2 mL) while stirring vigorously.
    
  • Dilute with EtOAc (20 mL) and water (10 mL).

  • Separate layers.[2][3] Extract aqueous layer with EtOAc (2 x 10 mL).

  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate in vacuo.
    

6. Purification:

  • Purify via Flash Column Chromatography (SiO2).

  • Typical Eluent: Hexanes/EtOAc (Gradient 90:10 to 70:30).

Data Analysis & Optimization

Regioselectivity Outcomes

The regiochemical outcome depends heavily on the steric bulk of the electrophile and the base used.

ParameterConditionMajor ProductYield (Est.)
Standard

-BuLi / THF / -78°C
C5-Alkyl 65-80%
Thermodynamic Warm to -40°C pre-E+Ortho-Tosyl Mixed
C3-Targeting Use of

-BuLi (more bulky)
C3-Alkyl <40% (Steric clash)
Workflow Diagram

Workflow Step1 Step 1: Inert Setup Flame-dry glassware, Ar atm Step2 Step 2: Solvation Substrate + TMEDA in THF Cool to -78°C Step1->Step2 Step3 Step 3: Lithiation Add s-BuLi dropwise Wait 45 min Step2->Step3 Step4 Step 4: Trapping Add Electrophile Warm to RT Step3->Step4 Step5 Step 5: Workup NH4Cl Quench -> Extraction Step4->Step5

Figure 2: Operational workflow for the low-temperature alkylation protocol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Recovery of Starting Material Wet THF or insufficiently strong base.Distill THF from Na/Benzophenone; Titrate

-BuLi.
Ortho-Alkylation (Tosyl ring) Temperature too high during lithiation.Strictly maintain -78°C . Reduce lithiation time to 20 min.
Complex Mixture Decomposition of sulfonamide.Ensure anhydrous conditions; avoid warming before quench.
Low C3 Selectivity Steric hindrance from C2-Methyl.C5 is the kinetic product. C3 functionalization is difficult on this specific substrate without directing groups (e.g., ester) at C2.

References

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 54(19), 4588–4596. Link
    
  • Capriati, V., et al. (2009).

    
    -Tosylaziridines and Related Heterocycles. Chemical Reviews, 109(11), 5750–5798. Link
    
  • Gawley, R. E., & Zhang, Q. (1995). 2-Lithio-N-Boc-piperidine and -pyrrolidine: Structure, Dynamics, and Reactivity. Journal of the American Chemical Society, 117(22), 6169–6170. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry.

Sources

Application Note: Scale-Up Synthesis of 2-Methyl-4-tosylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-4-tosylmorpholine , a critical chiral building block in drug discovery. While laboratory-scale synthesis often relies on dichloromethane (DCM) and pyridine, these conditions are suboptimal for multi-kilogram campaigns due to toxicity, cost, and difficult salt filtration.

This guide presents a Process-Optimized Biphasic Route (Schotten-Baumann conditions) utilizing Toluene and aqueous NaOH. This method offers superior heat management, simplified workup (liquid-liquid extraction vs. filtration), and improved atom economy, making it the industry-preferred approach for scaling sulfonylations.

Key Performance Indicators (KPIs)
ParameterLab Scale (DCM/Pyridine)Process Scale (Toluene/NaOH)
Yield 85-90%92-95%
Purity (HPLC) >95%>98.5%
Waste Stream Pyridinium salts (Solid waste)NaCl (Aqueous waste)
Throughput Low (Filtration bottlenecks)High (Phase separation)

Strategic Route Selection

Route A: Cyclization of Diethanolamine Derivatives (Not Recommended)
  • Mechanism: Acid-catalyzed dehydration of N-tosyl-bis(2-hydroxypropyl)amine.

  • Drawbacks: Requires harsh acidic conditions (H₂SO₄ or HCl gas) at high temperatures (150°C+), leading to tar formation and lower yields. Impurity profiles are often complex, requiring chromatography.

Route B: Direct N-Sulfonylation of 2-Methylmorpholine (Recommended)
  • Mechanism: Nucleophilic attack of the secondary amine on

    
    -toluenesulfonyl chloride (TsCl).
    
  • Advantage: Mild conditions (<25°C), high convergence, and commercially available starting materials.

  • Stereochemistry: The reaction does not affect the chiral center at C2; therefore, this protocol applies to

    
    -, 
    
    
    
    -, or
    
    
    -2-methylmorpholine.
chemical-pathway-diagram

ReactionScheme Reagent1 2-Methylmorpholine (Nucleophile) Intermediate Transition State (Tetrahedral) Reagent1->Intermediate Toluene, <15°C Reagent2 p-Toluenesulfonyl Chloride (Electrophile) Reagent2->Intermediate Toluene, <15°C Base Base (NaOH) (HCl Scavenger) Base->Intermediate pH Control Product This compound (Target) Intermediate->Product Elimination Byproduct NaCl + H2O Intermediate->Byproduct

Caption: Nucleophilic substitution pathway utilizing a biphasic system to scavenge HCl.

Process Safety & Thermodynamics

Hazard Analysis
  • p-Toluenesulfonyl Chloride (TsCl): Corrosive solid. Reacts slowly with water to form HCl and TsOH. Critical: Inhalation sensitizer. Handle in a closed system or well-ventilated hood.

  • Exotherm: The sulfonylation reaction is highly exothermic (

    
    ).
    
  • Toluene: Flammable (Flash point: 4°C). Static discharge precautions required.

Thermal Control Strategy

For scale-up (>100g), the "all-in" addition method is unsafe.

  • Protocol: Dissolve TsCl in Toluene and add slowly to the amine/base mixture (or vice versa) to maintain

    
    .
    
  • Active Cooling: Jacket temperature should be set 10°C below the target internal temperature.

Detailed Protocol: 1.0 kg Scale-Up

Batch Size: 1.0 kg input (2-Methylmorpholine) Expected Output: ~2.3 - 2.4 kg Product

Materials Bill of Materials (BOM)
ReagentMW ( g/mol )EquivalentsMass/VolDensity
2-Methylmorpholine 101.151.01.00 kg0.92 g/mL
p-Toluenesulfonyl Chloride 190.651.12.07 kgSolid
Sodium Hydroxide (30% aq) 40.001.5~2.0 L1.33 g/mL
Toluene (Solvent) 92.145 Vol5.0 L0.87 g/mL
Water (Process) 18.02-5.0 L1.00 g/mL
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Reactor Prep: Ensure a 20L jacketed reactor is clean, dry, and nitrogen-inerted.

  • Charge Amine: Charge 2-Methylmorpholine (1.0 kg) and Toluene (3.5 L) . Start agitation (150-200 RPM).

  • Charge Base: Add 30% NaOH solution (2.0 L) . The mixture will be biphasic.[1]

  • Cooling: Cool the reactor contents to 5–10°C .

Phase 2: Controlled Addition (Critical Step)
  • TsCl Solution: In a separate vessel, dissolve TsCl (2.07 kg) in Toluene (1.5 L) . (Note: Mild heating to 30°C may be required for dissolution, but cool back to RT before addition).

  • Addition: Add the TsCl/Toluene solution to the reactor over 60–90 minutes .

    • Control Point: Maintain internal temperature < 25°C . If temp spikes, stop addition immediately.

  • Reaction: After addition is complete, warm to 20–25°C and stir for 2–4 hours .

Phase 3: Workup & Isolation
  • IPC (In-Process Control): Sample organic layer for HPLC. Target: <1.0% unreacted amine.

  • Phase Separation: Stop agitation. Allow layers to settle (15-30 min). Drain the lower aqueous layer (contains NaCl, excess NaOH).

  • Acid Wash: Wash the organic layer with 1M HCl (2.0 L) to remove unreacted amine and trace pyridine (if used). Drain aqueous waste.

  • Base Wash: Wash organic layer with 5% NaHCO₃ (2.0 L) to remove hydrolyzed TsOH.

  • Brine Wash: Wash with Saturated Brine (2.0 L) to dry the organic layer.

  • Concentration: Distill Toluene under vacuum (

    
    ) to approximately 20% of original volume.
    
  • Crystallization:

    • Add Heptane (4.0 L) slowly to the warm toluene concentrate.

    • Cool slowly to 0–5°C over 4 hours.

    • Hold at 0°C for 2 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold Heptane (1.0 L).

  • Drying: Vacuum dry at 40°C for 12 hours.

process-flow-diagram

ProcessFlow Reactor Reaction (Toluene/NaOH/Amine) Temp < 25°C Separator Phase Separation (Remove Aq Waste) Reactor->Separator Washer Wash Steps 1. HCl (Amine removal) 2. NaHCO3 (TsOH removal) Separator->Washer Organic Layer Distillation Solvent Swap (Conc. Toluene) Washer->Distillation Crystallizer Crystallization (Add Heptane, Cool to 0°C) Distillation->Crystallizer Filter Filtration & Drying Crystallizer->Filter

Caption: Unit operation workflow for the isolation of high-purity sulfonamide.

Quality Control & Analytical Specifications

Specification Sheet
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (UV 254 nm)

Assay H-NMR

w/w
Water Content Karl Fischer

Residual Toluene GC-HS

(ICH Limit)
Predicted H-NMR Data (CDCl₃, 400 MHz)
  • 
     7.65 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.75-3.60 (m, 2H, Morpholine-O-CH₂), 3.60-3.45 (m, 1H, Morpholine-N-CH), 3.50-3.30 (m, 2H), 2.45 (s, 3H, Ar-CH₃), 2.30 (td, 1H), 2.05 (td, 1H), 1.15 (d, 3H, CH-CH₃).
    
  • Note: Shifts may vary slightly based on concentration and temperature.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<80%) Hydrolysis of TsCl before reaction.Ensure TsCl is dissolved in dry toluene immediately before addition. Do not store TsCl solution for long periods.
Emulsions during workup pH is close to pKa of impurities; vigorous agitation.Add brine to increase ionic strength. Filter through a Celite pad if particulate matter is present.
Product is Oily/Sticky Residual Toluene or impurities.Ensure Toluene is distilled to low volume before adding Heptane. Seed the crystallization with pure product.
High Impurity (Bis-sulfonamide) Not applicable for 2-methylmorpholine (secondary amine).If observed, check starting material purity for primary amine contaminants.

References

  • General Sulfonylation Protocol (Schotten-Baumann)
  • Green Chemistry in Sulfonylation

    • Gomes, M. et al. "Green solvents for the synthesis of sulfonamides." ACS Sustainable Chemistry & Engineering.

  • Safety Data & Handling

    • Sigma-Aldrich Safety Data Sheet: p-Toluenesulfonyl chloride.

  • Analytical Characterization

    • National Institute of Standards and Technology (NIST) Chemistry WebBook. General spectral data for Morpholine derivatives.

  • Scale-Up Methodology: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Source for solvent selection and thermal management principles).

Sources

Application Note: Strategic Protecting Group Manipulation in Morpholine Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for Morpholine Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

Morpholine rings are ubiquitous pharmacophores, ranking among the top 10 most common heterocycles in FDA-approved small molecule drugs. Their ability to modulate lipophilicity (


) and metabolic stability makes them a critical target. However, the synthesis and functionalization of the morpholine core present a dichotomy: the nitrogen atom is both the nucleophilic handle for cyclization and the primary site requiring protection during subsequent C-H functionalization.

This guide moves beyond textbook definitions to provide a decision matrix for protecting group (PG) selection, specifically contrasting the


-Benzyl (

-Bn)
"workhorse" strategy against the

-Boc
"directing group" strategy. We also detail the non-reductive deprotection of

-Bn using ACE-Cl, a critical protocol for chemotypes containing reducible functionalities (e.g., alkenes, nitro groups).

Strategic Decision Matrix

Before initiating synthesis, select the PG based on the intended downstream chemistry.

PG_Decision_Tree Start Target Morpholine Scaffold Q1 Is the N-atom the cyclization nucleophile? Start->Q1 Branch_Yes Yes (e.g., from bis-electrophiles) Q1->Branch_Yes High Temp/Base Branch_No No (e.g., from amino-diols) Q1->Branch_No Mild Conditions Strategy_Bn STRATEGY A: N-Benzyl Robust, Atom-Economical (See Protocol 1) Branch_Yes->Strategy_Bn Q2 Downstream C-H Functionalization Required? Branch_No->Q2 Lithiation Lithiation (C3-Functionalization) Q2->Lithiation CIPE Effect Needed General General Stability/Acid Labile Q2->General Strategy_Boc STRATEGY B: N-Boc Directing Group Capability (See Protocol 2) Lithiation->Strategy_Boc Strategy_Ts STRATEGY C: N-Tosyl Mitsunobu/SN2 Cyclization General->Strategy_Ts

Figure 1: Decision tree for selecting the optimal nitrogen protecting group based on synthesis conditions and functionalization requirements.

Protocol 1: The -Benzyl Strategy (Synthesis & Non-Reductive Cleavage)

Application: Ideal for large-scale synthesis of the morpholine core from inexpensive precursors. Challenge: Standard deprotection (H₂/Pd-C) is incompatible with reducible pharmacophores (alkenes, halides, nitro groups). Solution: The Olofson deprotection using 1-Chloroethyl chloroformate (ACE-Cl).

Part A: Cyclization

Reaction: Bis(2-chloroethyl)ether + Benzylamine




-Benzylmorpholine
  • Setup: Charge a 3-neck round-bottom flask (RBF) with benzylamine (1.0 equiv) and toluene (5 vol).

  • Base Addition: Add NaOH pellets (2.5 equiv) and tetrabutylammonium bromide (TBAB, 0.05 equiv) as a phase transfer catalyst.

  • Alkylation: Add bis(2-chloroethyl)ether (1.1 equiv) dropwise at room temperature to avoid exotherms.

  • Reflux: Heat to vigorous reflux (110°C) for 16–24 hours. Monitor by TLC (formation of mono-alkylated intermediate vs. cyclized product).

  • Workup: Cool to RT. Filter off inorganic salts. Wash filtrate with water (

    
    ) and brine. Dry over Na₂SO₄ and concentrate.
    
    • Note: The product is often pure enough for the next step; distillation can be used for high purity.

Part B: Non-Reductive Deprotection (ACE-Cl Protocol)

Mechanism: Formation of a carbamate intermediate followed by methanolysis to release the amine hydrochloride and volatile byproducts.

Step-by-Step Protocol:

  • Carbamate Formation: Dissolve

    
    -benzylmorpholine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 3 mL) under N₂.
    
  • Reagent Addition: Cool to 0°C. Add ACE-Cl (1.2–1.5 equiv) dropwise.

    • Safety: ACE-Cl is corrosive and lachrymatory. Use strictly in a fume hood.

  • Displacement: Reflux the mixture for 2–4 hours. Monitor the disappearance of the starting material by LCMS (Note: The intermediate carbamate may be stable on LCMS).

  • Concentration: Evaporate the solvent and excess ACE-Cl in vacuo to yield an oily residue (the 1-chloroethyl carbamate).

  • Methanolysis: Redissolve the residue in MeOH (5 mL) and reflux for 1 hour. This step decomposes the carbamate into the morpholine hydrochloride salt, acetaldehyde, and CO₂.

  • Isolation: Concentrate to dryness. The resulting solid is the morpholine

    
    HCl salt.
    

Protocol 2: The -Boc Strategy (Regioselective Functionalization)

Application: When the morpholine ring requires substitution at the C3 position (alpha to Nitrogen). Mechanism: The


-Boc group exerts a Complex Induced Proximity Effect (CIPE) , coordinating with organolithiums (

-BuLi) to direct deprotonation specifically to the syn-C3 proton, enabling electrophilic trapping.
Part A: Synthesis via Mitsunobu Cyclization

Direct alkylation of Boc-amine with bis-electrophiles is sluggish. The preferred route is the cyclization of


-Boc-diethanolamine.
  • Reagents:

    
    -Boc-diethanolamine (1.0 equiv), PPh₃ (1.1 equiv) in THF.
    
  • Cyclization: Add DIAD (Diisopropyl azodicarboxylate, 1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 12 hours.

  • Purification: Silica gel chromatography is required to remove PPh₃O and hydrazine byproducts.

Part B: C3-Lithiation and Trapping

Critical Insight:


-Benzyl groups do not effectively direct C3-lithiation; they often lead to benzylic deprotonation or C2-lithiation (alpha to oxygen). 

-Boc is essential here.

Step-by-Step Protocol:

  • Preparation: Dissolve

    
    -Boc-morpholine (1.0 equiv) in anhydrous THF (0.2 M) under Ar. Add TMEDA (1.2 equiv) if the electrophile is bulky.
    
  • Lithiation: Cool to -78°C (Critical: Higher temperatures cause Boc decomposition).

  • Metalation: Add

    
    -BuLi (1.1 equiv) dropwise down the side of the flask. Stir for 10–30 minutes.
    
    • Observation: The solution often turns light yellow.

  • Trapping: Add the electrophile (e.g., MeI, aldehyde, ketone) dissolved in THF.

  • Quench: Stir for 1 hour at -78°C, then warm to RT. Quench with sat. NH₄Cl.

  • Result: Yields 3-substituted

    
    -Boc morpholines.
    

Lithiation_Mechanism Step1 N-Boc Morpholine Step2 Pre-Lithiation Complex (CIPE: Li...O=C coordination) Step1->Step2 + s-BuLi / -78°C Step3 C3-Lithiated Species (Dipole Stabilized) Step2->Step3 Deprotonation Step4 C3-Substituted Product Step3->Step4 + Electrophile (E+)

Figure 2: Mechanism of N-Boc directed C3-lithiation via the Complex Induced Proximity Effect (CIPE).

Comparative Data: Protecting Group Stability

Parameter

-Benzyl (Bn)

-Boc (tert-butyl carbamate)

-Tosyl (Ts)
Installation Alkylation (High T)Anhydride/Base (RT)Sulfonyl Chloride (RT)
Acid Stability High (Stable to HCl/TFA)Low (Cleaved by TFA/HCl)High
Base Stability HighModerate (Unstable to strong heat + base)High
Reductive Stability Low (Cleaved by H₂/Pd)HighHigh
Lithiation Directing Poor (Benzylic/C2)Excellent (C3-selective) Poor (Ortho-lithiation on ring)
Removal Method H₂/Pd-C or ACE-ClTFA or HCl/DioxaneNa/Naphthalene or Mg/MeOH

References

  • Wijtmans, R. et al. (2004). "Synthesis of Morpholines." Synthesis, 2004(05), 641-662. Link

  • Olofson, R. A. et al. (1984). "A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate." The Journal of Organic Chemistry, 49(11), 2081–2082. Link

  • Beak, P. & Lee, W. K. (1993). "Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc piperidines and morpholines." The Journal of Organic Chemistry, 58(5), 1109–1117. Link

  • Greene, T. W.[1] & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference Text).

  • Kerr, W. J. et al. (2012).[2] "Highly Efficient Synthesis of Morpholines via an Organocatalytic Mitsunobu Cyclisation." Chemical Communications, 48, 2791-2793. Link

  • Perry, M. A. et al. (2024). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." ChemRxiv. Link

Sources

Streamlined Synthesis of N-Aryl-2-methylmorpholines: A One-Pot Detosylation and Buchwald-Hartwig Amination Protocol Using 2-Methyl-4-tosylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemists

Abstract

The N-aryl morpholine scaffold is a privileged structure in modern drug discovery, appearing in numerous approved therapeutics and clinical candidates.[1][2] Its presence often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. This application note details a highly efficient, one-pot procedure for the synthesis of N-aryl-2-methylmorpholines starting from the readily available chiral building block, 2-Methyl-4-tosylmorpholine. By integrating a base-mediated N-detosylation with a subsequent palladium-catalyzed Buchwald-Hartwig amination, this protocol circumvents the need for intermediate isolation, thereby reducing waste, saving time, and improving overall process efficiency.[3] This methodology provides researchers in pharmaceutical and agrochemical development with a robust and scalable route to a key class of bioactive molecules.

Introduction: The Strategic Value of N-Aryl Morpholines

The morpholine ring is a cornerstone of medicinal chemistry, recognized for its ability to modulate the physicochemical properties of lead compounds.[4] Specifically, the N-aryl substituted morpholine motif is a recurring feature in drugs targeting a wide array of diseases. Notable examples include the antibiotic Linezolid and the neurokinin-1 receptor antagonist Aprepitant.[1] The synthesis of these structures, particularly chiral derivatives like those containing a 2-methylmorpholine core, is of significant interest.

Traditional multi-step syntheses often involve the protection of the morpholine nitrogen, coupling with an aryl partner, and a final deprotection step. Each step requires separate workup and purification, leading to lower overall yields and increased resource consumption. One-pot syntheses, where multiple transformations occur in a single reaction vessel, represent a more elegant and sustainable approach in chemical synthesis.[5]

This guide focuses on a one-pot strategy that begins with this compound. The tosyl (p-toluenesulfonyl) group is a common and robust protecting group for amines. The core of our method involves its in-situ cleavage, which liberates the secondary amine, 2-methylmorpholine. This nucleophilic amine is then immediately coupled with an aryl halide in the same pot via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forging C-N bonds.[6][7]

Principle of the One-Pot Methodology

The overall transformation is a tandem reaction sequence initiated by the removal of the tosyl protecting group, followed by an intermolecular C-N bond formation.

Step 1: In-Situ N-Detosylation. The reaction commences with the base-promoted cleavage of the nitrogen-sulfur bond in this compound. A strong base, such as sodium hydride (NaH) or a robust alkoxide like sodium tert-butoxide (NaOtBu), is used to effect this transformation.[8] This step generates the free 2-methylmorpholine anion in situ, priming it for the subsequent coupling reaction.

Step 2: Buchwald-Hartwig Amination. Once the free amine is generated, the palladium catalyst system is activated. The Buchwald-Hartwig amination is a Nobel prize-winning reaction that proceeds via a catalytic cycle.[6] The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The generated 2-methylmorpholine coordinates to the palladium center.

  • Deprotonation: The base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, allowing the cycle to continue.

The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and broad substrate scope.[9][10]

OnePotWorkflow cluster_flask Single Reaction Vessel A Start: this compound + Aryl Halide (Ar-X) + Pd Catalyst & Ligand B Step 1: Add Base (e.g., NaOtBu) Heat to T1 A->B Initiate C In-Situ N-Detosylation Formation of free 2-methylmorpholine B->C Generates Nucleophile D Step 2: Buchwald-Hartwig Amination (Catalytic Cycle) Heat to T2 C->D Enters Catalytic Cycle E Final Product: N-Aryl-2-methylmorpholine D->E Forms C-N bond Workup Aqueous Workup & Purification E->Workup

Figure 1. Conceptual workflow for the one-pot detosylation and N-arylation.

Detailed Application Protocol

This protocol provides a general procedure for the coupling of this compound with a representative aryl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Sigma-AldrichStarting material.
4-Bromotoluene>99%Acros OrganicsExample aryl halide.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeStrem ChemicalsPalladium precursor. Handle in a fume hood.
Racemic-BINAP>98%Sigma-AldrichPhosphine ligand.[6] Other ligands (e.g., XPhos) may also be used.
Sodium tert-butoxide (NaOtBu)>98%Sigma-AldrichStrong base. Handle under inert atmosphere.
TolueneAnhydrous, >99.8%Acros OrganicsReaction solvent.[10]
Diethyl etherACS GradeFisherFor workup.
Saturated aq. NH₄ClLaboratory Grade-For quenching.
BrineLaboratory Grade-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-For drying.
Silica Gel60 Å, 230-400 mesh-For chromatography.
Equipment
  • Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar.

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents.

  • Magnetic stir plate with heating mantle.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Flash chromatography system.

Step-by-Step Experimental Procedure

Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (255 mg, 1.0 mmol, 1.0 equiv.).

  • Add the aryl halide (e.g., 4-bromotoluene, 205 mg, 1.2 mmol, 1.2 equiv.).

  • Add the palladium precursor Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol % Pd) and the ligand rac-BINAP (31.1 mg, 0.05 mmol, 5 mol %).

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Through the septum, add anhydrous toluene (10 mL) via syringe.

  • Finally, add the sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv.) in one portion under a positive pressure of inert gas.

Reaction Execution: 8. Lower the flask into a pre-heated oil bath at 110 °C. 9. Stir the reaction mixture vigorously. The color will typically darken to a deep brown or black. 10. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

Workup and Purification: 11. Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. 12. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL). 13. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). 14. Combine the organic layers and wash with brine (25 mL). 15. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 16. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-methylphenyl)-2-methylmorpholine.

Results and Discussion

This one-pot protocol offers a significant improvement over stepwise procedures. The direct conversion of the tosyl-protected amine to the N-arylated product is highly efficient.

Expected Yields and Substrate Scope

The Buchwald-Hartwig amination is well-known for its broad functional group tolerance.[6] This one-pot adaptation is expected to be compatible with a variety of aryl and heteroaryl halides.

Aryl Halide (Ar-X)ProductExpected Yield (%)Notes
4-BromotolueneN-(4-methylphenyl)-2-methylmorpholine85 - 95%Electron-donating groups are well-tolerated.
4-ChloroacetophenoneN-(4-acetylphenyl)-2-methylmorpholine70 - 85%Electron-withdrawing groups are compatible. Aryl chlorides may require stronger catalyst systems or longer reaction times.
3-BromoanisoleN-(3-methoxyphenyl)-2-methylmorpholine80 - 90%Meta-substitution is generally well-tolerated.
2-BromopyridineN-(pyridin-2-yl)-2-methylmorpholine65 - 80%Heteroaryl halides are viable coupling partners.
1-Bromo-2-fluorobenzeneN-(2-fluorophenyl)-2-methylmorpholine75 - 85%Steric hindrance near the coupling site can slightly reduce yields.
Mechanistic Considerations and Causality
  • Choice of Base: Sodium tert-butoxide is crucial as it is strong enough to facilitate both the N-detosylation and the deprotonation of the amine in the Buchwald-Hartwig catalytic cycle. Weaker bases may not be effective for the initial detosylation step.

  • Ligand Selection: BINAP is a classic, robust ligand for C-N cross-coupling.[6] Its bite angle and steric bulk are believed to promote the crucial reductive elimination step. For more challenging substrates (e.g., aryl chlorides), more electron-rich and bulky biarylphosphine ligands like XPhos or SPhos may provide superior results.

  • Solvent: Toluene is a standard high-boiling, non-polar solvent for this reaction. Alternative solvents like 1,4-dioxane or greener options like 2-methyl-THF could also be employed.[10]

BHCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl LigEx Amine Coordination PdII_Aryl->LigEx -X⁻ PdII_Amine [L₂Pd(II)(Ar)(Amine)]⁺X⁻ LigEx->PdII_Amine Amine 2-Methylmorpholine (from Step 1) Amine->LigEx Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L₂Pd(II)(Ar)(Amido) Deprot->PdII_Amido - H-Base⁺ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product N-Aryl-2-methylmorpholine RedElim->Product

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination step.

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium tert-butoxide: This reagent is corrosive and reacts violently with water. It must be handled under a dry, inert atmosphere.

  • Solvents: Toluene and diethyl ether are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

  • General: Perform a thorough risk assessment before beginning any chemical synthesis.

References

  • PubMed. (n.d.). One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides.
  • ResearchGate. (n.d.). Biologically active N-arylated morpholine derivatives.
  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • ResearchGate. (n.d.). Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines | Request PDF.
  • ResearchGate. (n.d.). A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
  • MURAL - Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations.
  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
  • IJPREMS. (n.d.). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.

Sources

Application Notes and Protocols: Functionalization of the Morpholine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of the Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its significant contribution to the development of a vast array of therapeutic agents.[1][2][3] Its prevalence in FDA-approved drugs and clinical candidates stems from its unique combination of advantageous physicochemical and biological properties.[1][4] The morpholine moiety often imparts improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to parent molecules.[1] Furthermore, its ability to engage in crucial hydrogen bonding interactions has rendered it an integral component of pharmacophores for a diverse range of biological targets.[1][5]

The functionalization of the morpholine ring is a critical endeavor in drug discovery, enabling the fine-tuning of a molecule's properties to optimize efficacy and safety. This guide provides a comprehensive overview of established and cutting-edge methodologies for the targeted modification of the morpholine scaffold, with a focus on both N-functionalization and C-H functionalization. Detailed, field-proven protocols are presented to empower researchers in their efforts to synthesize novel morpholine-containing compounds with therapeutic potential.

I. N-Functionalization of the Morpholine Ring: Expanding Chemical Diversity

The secondary amine of the morpholine ring is the most readily functionalized position, offering a straightforward handle to introduce a wide range of substituents. Common strategies include N-arylation, N-alkylation, and N-acylation.

I.A. N-Arylation: Forging the C-N Bond

The introduction of an aryl group onto the morpholine nitrogen is a key transformation in the synthesis of many biologically active compounds.

I.A.1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a premier method for the formation of C(aryl)-N bonds, prized for its broad substrate scope and mild reaction conditions.[6] This palladium-catalyzed cross-coupling reaction facilitates the union of morpholine with a diverse array of aryl halides and pseudohalides.[6][7]

Causality of Experimental Choices: The selection of the palladium precursor, ligand, and base is critical for achieving high yields and preventing side reactions. The ligand plays a pivotal role in facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the N-aryl morpholine product. The base is essential for the deprotonation of morpholine, generating the active nucleophile.

Protocol 1: Palladium-Catalyzed N-Arylation of Morpholine with an Aryl Bromide

Materials and Reagents:

  • Aryl bromide (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • Xantphos (0.04 mmol)

  • NaOt-Bu (1.4 mmol)

  • Toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, Xantphos, and NaOt-Bu.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add toluene, followed by morpholine, via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: The reaction progress can be monitored by the disappearance of the aryl bromide starting material. The identity and purity of the N-aryl morpholine product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Optimization of Buchwald-Hartwig N-Arylation

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂XantphosNaOt-BuToluene10095
2Pd₂(dba)₃BINAPCs₂CO₃Dioxane11088
3Pd(OAc)₂SPhosK₃PO₄t-Amyl alcohol10092

Yields are for the reaction of 4-bromotoluene with morpholine.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Aryl Halide, Morpholine, Pd Catalyst, Ligand, Base solvent Anhydrous Solvent (e.g., Toluene) reagents->solvent Dissolve inert_atm Inert Atmosphere (N₂ or Ar) solvent->inert_atm Degas heating Heating (e.g., 100 °C) inert_atm->heating Reaction workup Aqueous Workup & Extraction heating->workup Quench purification Column Chromatography workup->purification Isolate product N-Aryl Morpholine purification->product Pure Product Photoredox_Workflow reactants Substrate, Aryl Halide, Photocatalyst, Base solvent Anhydrous Solvent (e.g., DMF) reactants->solvent Dissolve degas Degas with Argon solvent->degas Remove O₂ irradiation Visible Light Irradiation (Blue LEDs) degas->irradiation Reaction workup Aqueous Workup & Extraction irradiation->workup Quench purification Column Chromatography workup->purification Isolate product α-Arylated Morpholine purification->product Pure Product

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Excess Tosyl Chloride (TsCl)

[1]

Welcome to the Reaction Optimization & Purification Hub. This guide addresses the pervasive challenge of removing unreacted p-toluenesulfonyl chloride (TsCl) from reaction mixtures. Unlike standard workups that rely solely on partitioning coefficients, this guide prioritizes chemoselective scavenging —converting the lipophilic TsCl impurity into a species with drastically different physical properties (polarity or solubility) to facilitate effortless separation.

Quick Decision Matrix: Select Your Protocol

Before proceeding, identify the constraints of your specific reaction system using the decision tree below.

TsCl_Removal_Decision_TreeStartStart: Excess TsCl PresentScaleReaction Scale?Start->ScaleAcidSensIs Product Acid Sensitive?Scale->AcidSens> 100 mgMethod_PolymerPolymer Scavenger(Filtration)Scale->Method_Polymer< 100 mg (High Value)BaseSensIs Product Base Sensitive?AcidSens->BaseSensYesMethod_DMAPARECOMMENDED:DMAPA Scavenge(Acid Wash Removal)AcidSens->Method_DMAPANo (Stable to 1M HCl)Method_HydrolysisBasic Hydrolysis(Aq. Wash)BaseSens->Method_HydrolysisNoMethod_CelluloseCellulose/Pyridine(Filtration)BaseSens->Method_CelluloseYes (Avoid Strong Base)

Figure 1: Decision matrix for selecting the optimal TsCl removal strategy based on product stability and scale.

Protocol 1: The "Smart" Scavenge (DMAPA Method)

Best For: Solution-phase synthesis where the product is stable to mild acid washes. Mechanism: 3-(Dimethylamino)-1-propylamine (DMAPA) reacts rapidly with TsCl to form a sulfonamide containing a basic tertiary amine. Upon washing with dilute acid, this byproduct becomes protonated and water-soluble, partitioning entirely into the aqueous phase while your product remains in the organic layer.

Step-by-Step Workflow
  • Quantify Excess: Estimate the amount of unreacted TsCl (via TLC or stoichiometry).

  • Add Scavenger: Add 1.5 - 2.0 equivalents (relative to residual TsCl) of DMAPA (CAS: 109-55-7) directly to the reaction mixture.

    • Note: If the reaction solvent is not immiscible with water (e.g., THF, DMF), dilute with EtOAc or DCM first.

  • Agitate: Stir at room temperature for 15–30 minutes .

    • Checkpoint: Verify complete consumption of TsCl by TLC.[1][2] The TsCl spot (high R_f) should disappear, replaced by a baseline spot (the amino-sulfonamide).

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl or 10% aqueous citric acid .

    • Result: The DMAPA-sulfonamide is protonated and extracted into the aqueous layer.

  • Final Wash: Wash with brine, dry over Na₂SO₄, and concentrate.

Why this works: You are engineering a solubility switch. TsCl (Lipophilic)


Protocol 2: Polymer-Supported Scavenging

Best For: Small-scale (<100 mg), high-value compounds, or acid-sensitive products where aqueous workup is undesirable. Reagent: Trisamine resin (e.g., PS-Trisamine) or Aminomethyl polystyrene.

Step-by-Step Workflow
  • Selection: Choose a resin with a loading capacity of ~3–4 mmol/g.

  • Addition: Add 3–4 equivalents of resin (relative to excess TsCl) to the reaction vessel.

  • Incubation: Agitate gently (orbital shaker) for 1–4 hours .

    • Caution: Do not use magnetic stirring bars, as they can grind the resin beads, clogging filters.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Rinse: Wash the resin cake with the reaction solvent (DCM/EtOAc) to recover entrained product.

  • Concentrate: Evaporate the filtrate. The TsCl remains covalently bound to the solid beads.

Protocol 3: The "Green" Cellulose Method

Best For: Base-sensitive compounds or when minimizing organic waste is a priority. Concept: Cellulose (filter paper) acts as a solid-phase alcohol. In the presence of pyridine, it reacts with TsCl to form cellulose tosylates, which are insoluble solids.

Step-by-Step Workflow
  • Preparation: Cut standard laboratory filter paper (cellulose) into small strips.[3]

  • Add Reagents: Add the cellulose strips (approx. 2g per 1g TsCl) and pyridine (catalytic to stoichiometric) to the reaction mixture.

  • Sonication: Place the flask in an ultrasonic bath for 30–60 minutes . Sonication accelerates the heterogeneous reaction significantly [1].

  • Filtration: Filter off the paper pulp. The filtrate will be free of TsCl.[4][2]

  • Workup: Wash the filtrate with dilute acid (to remove pyridine) if product stability permits.

Troubleshooting & FAQs

Q: My product has a similar Rf to TsCl. How do I purify it? A: Do not attempt column chromatography immediately. TsCl often "streaks" or co-elutes with non-polar products.

  • Solution: Use the DMAPA method (Protocol 1) before chromatography. By converting TsCl to a highly polar sulfonamide (or extracting it), you eliminate the overlapping spot completely. If you cannot do an aqueous workup, add a primary amine (like benzylamine) to convert TsCl to a stable sulfonamide, which will have a vastly different Rf (usually lower) than the chloride, making separation easy.

Q: I tried basic hydrolysis (NaOH wash), but TsCl is still present. A: Hydrolysis of TsCl is surprisingly slow in biphasic systems (DCM/Water) because TsCl is not water-soluble.

  • Fix: You must add a phase transfer catalyst (like TBAB) or heat the biphasic mixture to 40-50°C to drive hydrolysis [2]. However, chemical scavenging (Protocol 1) is generally faster and milder than forcing hydrolysis.

Q: Can I use ethanolamine instead of DMAPA? A: Yes. Ethanolamine reacts with TsCl to form N-(2-hydroxyethyl)-p-toluenesulfonamide [3].

  • Pros: The product is very polar (due to the -OH group) and often stays in the aqueous layer or sticks to the baseline of a silica column.

  • Cons: It lacks the "basic handle" of DMAPA, so it cannot be actively pulled into the aqueous layer by acid protonation as efficiently as the DMAPA derivative.

Q: My product is an amine. Won't DMAPA interfere? A: If your product is a secondary or tertiary amine, DMAPA (a primary amine) is much more nucleophilic toward TsCl and will react selectively. If your product is a primary amine, you cannot use amine scavengers.

  • Alternative: Use Polymer-Supported Isocyanate (PS-Isocyanate) to scavenge the product (catch-and-release) or use the Cellulose Method (Protocol 3).

Comparative Data: Scavenging Efficiency
MethodReaction TimeRemoval EfficiencyCostSuitability for Acid-Sensitive
DMAPA Wash 15-30 min>99%LowModerate (Requires Acid Wash)
Polymer Resin 2-4 hours>95%HighHigh
Cellulose/Sonic 30-60 min~90-95%Very LowHigh
Basic Hydrolysis 1-2 hoursVariable*LowLow (Requires Base/Heat)

*Variable depends on mixing efficiency and temperature.[2]

Mechanism of Action: DMAPA Scavenging

DMAPA_MechanismTsClTsCl(Lipophilic)IntermediateSulfonamide(Organic Soluble)TsCl->Intermediate+ DMAPA(Fast)DMAPADMAPA(Nucleophile)DMAPA->IntermediateSaltAmmonium Salt(Water Soluble)Intermediate->Salt+ Acid Wash(Partitioning)AcidH+ (Aq. Wash)

Figure 2: The chemical pathway for converting lipophilic TsCl into a hydrophilic ammonium salt using DMAPA.

References
  • Facile removal of tosyl chloride from tosylates using cellulosic materials. Source: ResearchGate / Tetrahedron Letters URL:[Link]

  • Synthesis and crystal structures of multifunctional tosylates. (Ethanolamine Method) Source: NIH / PubMed Central URL:[Link]

  • New developments in polymer-supported reagents, scavengers and catalysts. Source: PubMed URL:[Link]

characterization of impurities in 2-Methyl-4-tosylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methyl-4-tosylmorpholine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and characterization of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and control of process-related impurities. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the most likely impurities in my this compound synthesis, and what is the chemical basis for their formation?

Answer:

Understanding the potential side reactions in the N-tosylation of 2-methylmorpholine is the first step in effective impurity control. The primary reaction involves the nucleophilic attack of the secondary amine of 2-methylmorpholine on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1] However, several side products, or impurities, can arise from the reaction conditions and the nature of the reactants themselves.

Common Impurities and Their Formation Mechanisms:

  • Unreacted Starting Materials:

    • 2-Methylmorpholine: Incomplete reaction due to insufficient TsCl, poor mixing, or suboptimal reaction time/temperature can leave residual starting amine.

    • p-Toluenesulfonyl Chloride (TsCl): Using a large excess of TsCl to drive the reaction to completion can result in its presence in the crude product.

  • Process-Related Impurities:

    • p-Toluenesulfonic Acid: This is a very common impurity formed by the hydrolysis of TsCl in the presence of trace amounts of water in the solvent or reagents. The base used in the reaction (e.g., triethylamine, pyridine) is intended to scavenge the HCl produced, but it can also promote the reaction of TsCl with any available water.

    • Base-Tosyl Adducts or Salts: The base (e.g., pyridine) can act as a nucleophile, reacting with TsCl to form a sulfonylpyridinium salt. This is more likely if the primary amine nucleophile is sterically hindered or if the base is highly nucleophilic.[2]

    • Dimerization/Side Products of 2-Methylmorpholine: Impurities present in the starting 2-methylmorpholine can lead to corresponding tosylated derivatives. It is crucial to verify the purity of your starting materials.[3]

  • Solvent-Related Impurities:

    • If an alcohol is used as a solvent, it can compete with the morpholine derivative to react with TsCl, forming a tosyl ester.[4]

The following diagram illustrates the primary reaction pathway and the formation of key impurities.

G cluster_reactants Reactants & Conditions SM1 2-Methylmorpholine Product This compound (Desired Product) SM1->Product Main Reaction (N-Tosylation) Imp2 Unreacted 2-Methylmorpholine SM1->Imp2 Incomplete Reaction SM2 p-Toluenesulfonyl Chloride (TsCl) SM2->Product Main Reaction (N-Tosylation) Imp1 p-Toluenesulfonic Acid SM2->Imp1 Hydrolysis Imp3 Unreacted TsCl SM2->Imp3 Incomplete Reaction Imp4 Base-Tosyl Adduct SM2->Imp4 Side Reaction Base Base (e.g., Pyridine) Base->Product Main Reaction (N-Tosylation) Base->Imp4 Side Reaction H2O Water (Trace) H2O->Imp1 Hydrolysis

Caption: Potential impurity formation pathways in the synthesis of this compound.

Question 2: I'm observing unexpected peaks in my HPLC analysis. What is a systematic workflow for identifying these unknown impurities?

Answer:

A systematic approach is critical when dealing with unknown peaks. Simply relying on retention times is insufficient for definitive identification. The goal is to gather structural information piece by piece. Combining chromatographic separation with mass spectrometry is the cornerstone of modern impurity profiling.[5][6]

Workflow for Impurity Identification:

  • Initial Assessment (HPLC-UV):

    • Quantify the impurity level (% area). According to ICH guidelines, impurities present above a certain threshold (typically >0.10%) require identification.[7]

    • Check the UV-Vis spectrum of the impurity peak using a Photo Diode Array (PDA) detector. The presence or absence of a chromophore similar to your product or starting materials can provide initial clues.

  • Mass Determination (LC-MS):

    • The most crucial step is to obtain an accurate mass for the unknown peak. High-Resolution Mass Spectrometry (HRMS), often with a TOF or Orbitrap analyzer, provides a precise molecular weight, allowing you to predict the elemental formula.[8]

    • Analyze the sample using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to observe the molecular ion ([M+H]⁺ or [M-H]⁻).[3]

  • Structural Elucidation (MS/MS):

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion of the impurity. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

    • Compare the fragmentation pattern to that of your product and starting materials. Shared fragments suggest a related structure, while unique fragments point to specific structural differences.

  • Hypothesis and Confirmation:

    • Based on the elemental formula and fragmentation data, propose a likely structure for the impurity. Consider the potential side reactions discussed in FAQ 1.

    • If possible, synthesize the proposed impurity as a reference standard. Co-injection of this standard with your sample in HPLC should result in a single, co-eluting peak, confirming its identity.[9]

    • For absolute structural confirmation, isolate the impurity using preparative HPLC and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

The diagram below outlines this logical workflow.

G Start Unknown Peak Detected in HPLC-UV Step1 Step 1: Obtain Accurate Mass (LC-HRMS Analysis) Start->Step1 Step2 Step 2: Determine Elemental Formula Step1->Step2 Step3 Step 3: Perform MS/MS Fragmentation Step2->Step3 Step4 Step 4: Propose Potential Structure(s) (Based on mass, fragments, and reaction chemistry) Step3->Step4 Step5 Step 5: Confirmation Step4->Step5 ConfirmA Synthesize Reference Standard & Co-inject in HPLC Step5->ConfirmA Option A ConfirmB Isolate Impurity (Prep-HPLC) & Analyze by NMR Step5->ConfirmB Option B End Structure Confirmed ConfirmA->End ConfirmB->End

Caption: A systematic workflow for the identification of unknown impurities.

Question 3: What are the recommended analytical methods and protocols for characterizing impurities in my sample?

Answer:

A multi-technique approach is essential for robust impurity characterization. Below are starting-point protocols for the key analytical techniques. These should be adapted and optimized for your specific instrumentation and impurity profile.

Table 1: Recommended Analytical Techniques for Impurity Profiling

TechniquePurposeKey Information Provided
HPLC-UV/PDA Detection, Quantification, Purity CheckRetention time, % Area, UV spectrum
LC-MS IdentificationMolecular weight, Elemental formula (HRMS)
LC-MS/MS Structural ElucidationFragmentation patterns, structural connectivity
NMR (¹H, ¹³C) Definitive Structure ConfirmationChemical environment of atoms, full structure
GC-MS Analysis of Volatile ImpuritiesIdentification of residual solvents or volatile starting materials

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general-purpose reversed-phase method suitable for separating the polar starting materials from the non-polar product and related impurities.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, 235 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of crude sample in 1 mL of 50:50 Acetonitrile:Water.

Causality Note: The acidic mobile phase ensures good peak shape for the amine-containing compounds. The gradient elution is necessary to separate early-eluting polar impurities (like p-toluenesulfonic acid) from the later-eluting, more non-polar product.

Protocol 2: LC-MS Analysis for Mass Identification
  • Chromatography: Use the same HPLC method as described in Protocol 1 to ensure correlation of retention times.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds.

  • Mass Analyzer Scan Range: Scan from m/z 100 to 1000 to cover the expected masses of starting materials, product, and potential dimers.

  • Data Acquisition:

    • Full Scan Mode: To detect all ions and determine the molecular weight of peaks.

    • MS/MS (or Data-Dependent Acquisition): Configure the instrument to automatically select the most intense ions from the full scan for fragmentation, providing structural data.

  • Sample Preparation: Prepare a more dilute sample than for HPLC-UV (~0.1 mg/mL) to avoid saturating the ESI source.

Causality Note: ESI is a "soft" ionization technique, which is critical for observing the intact molecular ion ([M+H]⁺) with minimal in-source fragmentation, giving a clear indication of the impurity's molecular weight.[3]

References

  • Hu, G., et al. (2025). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Research Square.
  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

  • Raoof, S. S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
  • Reddy, G. S., et al. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. De Gruyter.
  • Li, X., et al. (2021). Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Patel, D. B., et al. (n.d.). Synthesis of process related impurities of Citicoline and Citicoline sodium. Indian Journal of Chemistry.
  • Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Smith, A. B., et al. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Orosz, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]

  • Wardell, J. L., et al. (2023). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Orosz, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. Available at: [Link]

  • Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Agarwal, D., et al. (n.d.). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. CORE. Available at: [Link]

  • Chad's Prep. (2018). 12.5c Formation of Tosylate Esters. YouTube. Available at: [Link]

  • Liu, Y., et al. (n.d.). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. MDPI. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Available at: [Link]

  • Kostjuk, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PMC. Available at: [Link]

  • Kumar, A., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Singh, S., et al. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Publishing Group. Available at: [Link]

  • Chem Help ASAP. (2019). formation of tosylates & mesylates. YouTube. Available at: [Link]

  • Sharma, A., et al. (2017). Recent trends in impurity profiling of pharmaceutical products. MIT International Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvents on the synthesis of 2-methyl-4-substituted tetrahydroquinoline derivatives. Available at: [Link]

Sources

Technical Support Center: Workup Procedures for 2-Methyl-4-tosylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Product Support ID: 2M-4TM-PROT-v2.1
Status: Active | Updated: February 2026

Introduction

Welcome to the technical support hub for 2-Methyl-4-tosylmorpholine . This guide addresses the two primary workflows researchers encounter with this scaffold:

  • Synthesis (Installation): Protecting 2-methylmorpholine with a tosyl group.

  • Deprotection (Cleavage): Removing the tosyl group to release the free amine.

As Senior Application Scientists, we know that the success of these reactions often hinges not on the chemistry itself, but on the workup . Sulfonamides are robust, but their lipophilicity and the amphiphilic nature of the morpholine core require specific isolation strategies.

Module 1: Synthesis & Isolation (The "Installation")

The Challenge: Excess Tosyl Chloride (TsCl)

The most common failure mode in synthesizing this compound is the carryover of unreacted TsCl. TsCl co-elutes with sulfonamides in many solvent systems, contaminating your product and complicating crystallization.

Optimized Workup Protocol

Reagents: 2-Methylmorpholine, TsCl (1.1 equiv), Et3N/Pyridine, DCM.

StepActionTechnical Rationale (The "Why")
1 The Scavenger Quench Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.2 equiv relative to TsCl) and stir for 15 min.Critical Step: DMAPA reacts rapidly with excess TsCl to form a highly polar, basic sulfonamide. This converts the lipophilic impurity (TsCl) into a species that is easily removed by an acid wash [1].
2 Acid Wash Wash organic layer with 1M HCl (2x).Removes the DMAPA-Ts adduct, unreacted DMAPA, and the pyridine/Et3N base. The product (sulfonamide) is not basic and stays in the organic layer.
3 Base Wash Wash organic layer with Sat. NaHCO₃.Removes any p-toluenesulfonic acid (TsOH) generated by hydrolysis.
4 Isolation Dry over Na₂SO₄, filter, and concentrate.[1]Yields the crude sulfonamide. If it oils out, triturating with cold hexanes/Et₂O often induces crystallization.
Workflow Visualization

The following logic flow ensures the removal of all reaction components based on pKa and polarity.

SynthesisWorkup Rxn Reaction Mixture (Product, Excess TsCl, Base, DCM) Quench Add DMAPA (Scavenger) Stir 15 min Rxn->Quench WashAcid Wash 1M HCl Quench->WashAcid PhaseAcid Aqueous Phase: Base-HCl salts DMAPA-Ts Adduct WashAcid->PhaseAcid Discard OrgAcid Organic Phase: Product + TsOH WashAcid->OrgAcid WashBase Wash Sat. NaHCO3 OrgAcid->WashBase FinalOrg Final Organic Phase: Pure this compound WashBase->FinalOrg

Figure 1: Purification logic for removing lipophilic electrophiles (TsCl) using a basic scavenger.

Module 2: Deprotection (The "Release")

The Challenge: Solubility Inversion

Removing the Tosyl group (e.g., using HBr/AcOH or Mg/MeOH) regenerates 2-methylmorpholine. Unlike the protected form, 2-methylmorpholine is highly water-soluble and behaves as a secondary amine (pKa ~8-9).

  • Common Error: Neutralizing to pH 7 and extracting. The amine remains protonated (charged) or in equilibrium, leading to massive yield loss in the aqueous phase.

Optimized Workup Protocol

Method: Acidic Cleavage (HBr/AcOH) or Reductive (Mg/MeOH).

StepActionTechnical Rationale (The "Why")
1 Initial Quench Cool reaction and add water (if HBr) or dilute HCl (if Mg/MeOH).Stops the reaction. At this stage, your product is the salt form (2-methylmorpholinium), which is fully water-soluble.
2 Lipophilic Wash (Optional) Wash the acidic aqueous phase with Et₂O or DCM.Removes non-basic byproducts (e.g., toluene derivatives from the Ts group) while keeping the product safely in the water.
3 The "pH Swing" Basify aqueous layer to pH > 12 using NaOH pellets or 50% NaOH solution.Critical Control Point: You must exceed the pKa of the amine by at least 2 units to ensure >99% is in the neutral, organic-soluble free base form [2].
4 Salting Out Saturate the aqueous layer with solid NaCl.The "Salting Out" effect reduces the solubility of organic amines in water, forcing them into the organic phase.
5 Extraction Extract with CHCl₃:Isopropanol (3:1) or DCM (3x).[1]Pure DCM may not be polar enough for small morpholines. The addition of IPA increases recovery of polar amines.
Solubility Logic Tree

Use this diagram to track your product's location based on pH.

DeprotectionLogic Start Crude Reaction Mixture (Acidic pH < 1) Wash1 Wash with Et2O Start->Wash1 Split1 Where is the Product? Wash1->Split1 AqPhase Aqueous Phase (Product = Salt) Split1->AqPhase Keep OrgPhase Organic Phase (Byproducts) Split1->OrgPhase Discard Basify Basify to pH > 12 (Add NaOH + NaCl) AqPhase->Basify Extract Extract with DCM/IPA (3:1) Basify->Extract Final Concentrate Organic Layer (Free Amine) Extract->Final

Figure 2: pH-dependent phase switching for isolating water-soluble morpholine derivatives.

Troubleshooting & FAQs

Q1: My product is "oiling out" after synthesis. How do I get a solid?

A: Tosylmorpholines often form supersaturated oils.

  • Solvent Swap: Dissolve the oil in a minimum amount of DCM, then slowly add Hexanes or Diethyl Ether while stirring until cloudy.

  • Scratch & Seed: Scratch the glass wall at the interface.

  • Rotovap Trick: Evaporate the solvent completely, then add a small amount of Et₂O and sonicate. This often shocks the amorphous oil into a crystalline lattice.

Q2: During deprotection workup, I have a persistent emulsion.

A: This is common when using NaOH with morpholines.

  • The Fix: Filter the biphasic mixture through a pad of Celite . This breaks the surface tension caused by fine particulates. Alternatively, add more solid NaCl to increase the density difference between phases.

Q3: I synthesized the product, but the NMR shows extra aromatic peaks.

A: This is likely unreacted Tosyl Chloride or Tosyl Anhydride.

  • Verification: Check the chemical shift. Product aromatic doublets are usually distinct from TsCl.

  • Remediation: If you didn't use the DMAPA scavenger method (Module 1), stir your crude oil with aqueous 1M NaOH for 1 hour at 40°C. This hydrolyzes the lipophilic TsCl into hydrophilic TsOH, which washes away with water.

References

  • Ghanem, A. et al. (2022).[2] Facile removal of tosyl chloride from tosylates using cellulosic materials or amine scavengers.[3] Green Chemistry.

  • BenchChem Technical Notes. (2025). Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives.

  • Organic Syntheses. General procedures for Sulfonamide formation and purification. Coll. Vol. 4, p.943.

Sources

catalyst selection for reactions involving 2-Methyl-4-tosylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst & Reaction Guide for 2-Methyl-4-tosylmorpholine

Case ID: T-404-MORPH Status: Active Subject: Catalyst Selection, Deprotection Protocols, and Functionalization Strategies Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This compound is a critical chiral scaffold in drug discovery, offering a rigid morpholine core with a defined stereocenter.[1] Its utility, however, is often bottlenecked by two challenges: (1) removing the robust N-tosyl protecting group without destroying sensitive functionality, and (2) regioselective functionalization of the ring.

This guide moves beyond generic protocols, providing you with chemically grounded "Best Known Methods" (BKMs) for handling this specific intermediate.

Module 1: The "Exit" Strategy – Efficient Detosylation

The sulfonamide bond in this compound is notoriously stable.[1] Acidic hydrolysis (e.g., HBr/AcOH) is often too harsh for advanced intermediates.[1] We recommend Reductive Cleavage as the primary strategy.[1][2]

Protocol A: The "Workhorse" Method (Mg/MeOH)

Best for: Scalable, cost-effective deprotection of robust substrates.[1]

Mechanism: Single Electron Transfer (SET) from magnesium generates a radical anion at the sulfonyl group, leading to S-N bond cleavage.

ParameterSpecificationTechnical Rationale
Reagent Mg turnings (50 mesh)High surface area is critical for initiation.[1]
Solvent Anhydrous MethanolActs as the proton source and solvates the Mg salts.
Catalyst/Promoter Ultrasonication (Optional)Mechanically activates the Mg surface, removing oxide layers.
Stoichiometry 5–10 equiv. MgExcess required due to consumption by MeOH (hydrogen evolution).[1]

Step-by-Step Protocol:

  • Dissolve this compound (1.0 equiv) in anhydrous MeOH (0.1 M).

  • Add Mg turnings (5 equiv) in a single portion.

  • Critical Step: Sonicate or vigorously stir. An exotherm and gas evolution (

    
    ) indicate initiation.[1]
    
  • Maintain temperature at 20–40°C. If the reaction stalls, add a pinch of

    
     or additional Mg.
    
  • Quench: Pour into saturated

    
     (aq) to dissolve Mg salts and extract the free amine.
    
Protocol B: The "Specialist" Method (SmI₂)

Best for: Late-stage intermediates with sensitive functional groups (esters, lactones).[1]

Mechanism:


 provides a precise 1e- reduction potential, cleaving the N-S bond under mild conditions.[1]
  • Reagent:

    
     (0.1 M in THF) + Amine (e.g., pyrrolidine) + 
    
    
    
    .
  • Why Amine/Water? These additives increase the reduction potential of Samarium, making it strong enough to cleave sulfonamides which are otherwise inert to

    
     alone.
    
Troubleshooting Guide: Detosylation
SymptomProbable CauseCorrective Action
No Reaction (Mg/MeOH) Passivated MagnesiumAdd a crystal of Iodine (

) or 1,2-dibromoethane to etch the Mg surface.[1]
Incomplete Conversion Mg consumption by solventAdd Mg in portions (2 equiv every hour) rather than all at once.
Side Product: Methyl Ether Solvolysis of sensitive groupsSwitch to Protocol B (

) or Sodium Naphthalenide (though harsher).[1]
Racemization at C2 Radical scramblingUnlikely in Mg/MeOH, but possible with Na/Naphthalene.[1] Stick to Mg/MeOH for chiral integrity.[1]

Module 2: The "Upgrade" Strategy – C-H Functionalization

Functionalizing the morpholine ring requires navigating the steric influence of the 2-methyl group.[1] The N-tosyl group acts as a powerful Directing Group (DG) for lithiation.[1]

Regioselectivity Map

The N-tosyl group acidifies the


-protons (C3 and C5).[1]
  • C3 (Proximal to Methyl): More hindered, but often favored by complexation-induced proximity if the base coordinates to the C2-substituent.[1]

  • C5 (Distal): Sterically accessible.[1]

Visualizing the Decision Pathway:

CH_Functionalization Start Target: Functionalize this compound Method Select Method Start->Method Lithiation α-Lithiation (s-BuLi) Method->Lithiation For Alkyl/Acyl groups TransitionMetal TM Catalysis (Ru/Pd) Method->TransitionMetal For Aryl groups Regio Regioselectivity Check Lithiation->Regio Arylation C-H Arylation TransitionMetal->Arylation RuCl3 / PPh3 C3_Attack C3 Functionalization (Kinetic/Complexation Control) Regio->C3_Attack s-BuLi / TMEDA (Low Temp) C5_Attack C5 Functionalization (Steric Control) Regio->C5_Attack s-BuLi / No Ligand (Steric dominance)

Figure 1: Decision tree for selecting the functionalization pathway based on target regiochemistry.[1]

Protocol: -Lithiation Trapping
  • Conditions:

    
    -BuLi (1.1 equiv) in THF at -78°C.
    
  • Additives: Add TMEDA (Tetramethylethylenediamine) to break organolithium aggregates and enhance reactivity at the hindered C3 position.[1]

  • Electrophile: Add the electrophile (e.g., MeI,

    
    , aldehydes) slowly at -78°C.
    
  • Note: If C3 functionalization is difficult due to the 2-methyl group, the reaction will default to the C5 position.[1]

Module 3: Synthesis & Cyclization (Entry)

If you are synthesizing the core rather than modifying it, the Ring-Opening of 2-tosyl-1,2-oxazetidine is the most stereocontrolled route.[1]

Key Reaction:

  • Substrates: 2-tosyl-1,2-oxazetidine +

    
    -formyl carboxylates.[1]
    
  • Catalyst: Base catalysis (e.g., DIPEA or inorganic carbonates).[1]

  • Outcome: This yields 2,3-substituted morpholines with high diastereoselectivity, avoiding the difficult separation of isomers common in traditional diol cyclizations.[1]

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (Pd/C, H2) to remove the tosyl group? A: Generally, no .[1] The sulfonamide bond is resistant to standard catalytic hydrogenation conditions (Pd/C, 1 atm


). It typically requires high pressure and temperature, which may reduce the aromatic ring of the tosyl group before cleaving the S-N bond. Stick to Mg/MeOH or 

.[1]

Q: My product is racemizing during detosylation. Why? A: If you are using Na/Naphthalene, the radical intermediate can sometimes lead to H-atom abstraction and racemization at the alpha center.[1] The Mg/MeOH method is significantly milder and generally preserves stereochemistry at the C2 position.

Q: Is there a photocatalytic method available? A: Yes. Recent advances utilize photoredox catalysis (e.g., using PDMBI or flavin catalysts under visible light) to reductively cleave sulfonamides.[1][3] This is an excellent metal-free alternative if your lab is equipped for photochemistry.[1]

References

  • BenchChem Technical Support. (2025).[1][4] Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH. Retrieved from [1]

  • Nyasse, B., Grehn, L., & Ragnarsson, U. (1997).[1] Mild, efficient cleavage of arenesulfonamides by magnesium reduction. Chemical Communications.[1][5] Retrieved from [1]

  • Hilborn, J. et al. (2023).[1][6] Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Journal of Organic Chemistry. Retrieved from [1]

  • MacMillan, D. W. C. et al. (2023).[1][6] Photoredox Catalysis-Enabled Sulfination and Desulfonylation. Journal of the American Chemical Society.[1][6] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: this compound.[1][7] Retrieved from [1]

Sources

monitoring the progress of 2-Methyl-4-tosylmorpholine reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-4-tosylmorpholine Reaction Monitoring

Current Status: Operational Subject: TLC Methodologies for N-Tosyl Morpholine Derivatives Ticket ID: #TLC-2M4TM-001

Executive Summary

Monitoring reactions involving This compound requires a dual-visualization strategy due to the distinct photometric properties of the starting materials and products. The core challenge lies in distinguishing the UV-active sulfonamide product from the UV-active tosyl chloride (TsCl) reagent, and visualizing the non-UV-active amine precursor (2-methylmorpholine).

This guide provides validated protocols for monitoring both the Formation (Tosylation) and Deprotection (Detosylation) of this scaffold.

Part 1: Method Development & Visualization

The Chemical Context

To successfully monitor this reaction, you must understand what you are looking for on the silica plate:

ComponentStructure TypeUV Active (254 nm)?Primary VisualizationPolarity (Relative)
2-Methylmorpholine Secondary AmineNO Ninhydrin / IodineHigh (Polar/Basic)
TsCl (Reagent) Sulfonyl ChlorideYES (Strong)UV QuenchingLow (Non-polar)
This compound SulfonamideYES (Strong)UV QuenchingMedium
TsOH (Byproduct) Sulfonic AcidYES UV / pH StainVery High (Baseline)
Standard Mobile Phases

Select your solvent system based on the reaction stage:

  • System A (General Monitoring): Hexanes : Ethyl Acetate (3:1)

    • Best for: Separating the Product (Rf ~0.4) from TsCl (Rf ~0.6).

  • System B (Polar/Amine Detection): DCM : Methanol : NH4OH (90:9:1)

    • Best for: Monitoring the consumption or formation of the free amine (2-methylmorpholine). The ammonia prevents the amine from streaking on the silica acidity.

Part 2: Visualization Decision Logic

Because the amine precursor is invisible under UV light, relying solely on UV 254 nm will lead to false assumptions about reaction conversion. Use this decision tree to select the correct visualization method.

VisualizationLogic Start Identify Target Species IsUV Is the species UV Active? Start->IsUV Product This compound (Product) IsUV->Product Yes TsCl Tosyl Chloride (Reagent) IsUV->TsCl Yes Amine 2-Methylmorpholine (Precursor) IsUV->Amine No UVYes Yes (Tosyl Group Present) UVNo No (Free Amine) MethodUV Method 1: UV 254 nm (Dark spot on green background) Product->MethodUV TsCl->MethodUV MethodStain Method 2: Chemical Stain Amine->MethodStain StainChoice Select Stain Type MethodStain->StainChoice Ninhydrin Ninhydrin Stain (Heat required -> Red/Pink spot) StainChoice->Ninhydrin Primary Choice Iodine Iodine Chamber (Reversible -> Brown spot) StainChoice->Iodine Quick Check Dragendorff Dragendorff Reagent (Orange spot on yellow) StainChoice->Dragendorff Alternative

Caption: Visualization logic flow. Note that the free amine precursor requires destructive staining (Ninhydrin) for detection, while tosyl-protected species are UV visible.

Part 3: Troubleshooting Guides & FAQs

Issue 1: "I can't distinguish my product from the Tosyl Chloride reagent."

Diagnosis: TsCl and sulfonamides often have similar Rf values in non-polar solvents (Hex/EtOAc), leading to co-elution. Solution:

  • The "Hydrolysis" Trick:

    • Spot your reaction mixture on the TLC plate.

    • Before developing, spray the spot lightly with water or aqueous NaHCO3 and let it sit for 2 minutes.

    • Mechanism:[1][2][3][4] This hydrolyzes the residual TsCl into TsOH (p-toluenesulfonic acid).[5]

    • Result: Upon developing, the TsOH will stick to the baseline (very polar), while your stable sulfonamide product will migrate normally. If the spot disappears or moves to the baseline, it was TsCl.

  • Change the Solvent:

    • Switch to Toluene : Ethyl Acetate (9:1). The aromatic interactions with toluene often separate TsCl from sulfonamides better than hexane systems.

Issue 2: "My amine precursor is streaking or sticking to the baseline."

Diagnosis: Silica gel is slightly acidic. Basic amines (like 2-methylmorpholine) interact strongly with silanols, causing "tailing." Solution:

  • Basify the Plate: Pre-run the empty TLC plate in a chamber containing 5% Triethylamine (TEA) in Hexane, then dry it.

  • Basify the Solvent: Add 1-2% Triethylamine or NH4OH to your eluent (e.g., DCM : MeOH : TEA (95:4:1)).

Issue 3: "Is my deprotection complete?"

Scenario: You are removing the tosyl group to recover the amine. Protocol:

  • Monitor UV Disappearance: The starting material (Sulfonamide) is UV active. The product (Amine) is not .

  • Confirmation: You must observe the disappearance of the UV spot at the product's Rf.

  • Positive Control: You must stain the plate with Ninhydrin. The appearance of a red/pink spot at a lower Rf (likely near baseline unless using polar solvents) confirms the formation of the free amine.

Part 4: Advanced Workflow - The "Co-Spot" Validation

Never rely on a single spot comparison. Standardize your TLC using the "Three-Lane System" to confirm conversion.

TLC_Layout cluster_plate TLC Plate Layout Lane1 Lane 1: Starting Material (Reference) Lane2 Lane 2: Co-Spot (Mix of SM + Rxn) Analysis Analysis Logic Lane2->Analysis Prevents Matrix Effects Lane3 Lane 3: Reaction Mixture (Current State) Outcome1 Incomplete Reaction or Separation Achieved Analysis->Outcome1 Two Spots in Lane 2 Outcome2 Co-elution (Need new solvent) Analysis->Outcome2 One Spot in Lane 2

Caption: The "Co-Spot" (Lane 2) is critical. If Lane 1 and Lane 3 spots look aligned, but Lane 2 shows a figure-8 shape, they are not the same compound.

References

  • Separation of Sulfonamides: Choma, I. M., & Jesionek, W. (2013). TLC of Sulfonamides. In TLC in Drug Analysis. Taylor & Francis.

  • Visualization of Amines: Merck KGaA. TLC Visualization Reagents: Ninhydrin and Dragendorff Protocols.

  • Tosyl Chloride Removal: BenchChem Technical Support. Removal of Tosyl-Containing Byproducts.

  • Dragendorff Reagent Mechanism: Tripathi, Y. C. (2014).[6] Mechanism of Dragendorff reagent for detecting Alkaloids. ResearchGate.

  • General TLC Solvents: University of Rochester. Solvent Systems for TLC.

Sources

Technical Support Center: Stereocontrol in 2-Methylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereocontrolled synthesis of 2-methylmorpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in this important class of heterocyclic compounds. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.

Part 1: Troubleshooting Guide

This section is dedicated to resolving specific experimental issues you may encounter. We will diagnose the problem, explore the underlying causes, and provide actionable solutions.

Issue 1: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Symptom: You are synthesizing a disubstituted morpholine, such as 2,6-dimethylmorpholine, and the desired diastereomer (e.g., cis) is not the major product, or the diastereomeric ratio (d.r.) is significantly lower than expected.

Potential Causes:

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamically more stable isomer over the kinetically preferred one. High reaction temperatures and prolonged reaction times often lead to equilibration and formation of the thermodynamic product.

  • Ineffective Stereodirecting Groups: The directing group on your substrate may not be effectively influencing the stereochemical outcome of the ring-closure.

  • Suboptimal Reaction Temperature: Temperature can have a profound impact on diastereoselectivity. For some reactions, higher temperatures can erode the stereochemical control.[1]

  • Incorrect Choice of Reagents or Catalysts: The choice of acid or base catalyst, as well as the solvent, can significantly influence the transition state geometry and, therefore, the diastereoselectivity.

Recommended Solutions:

Parameter Recommendation Rationale
Temperature Screen a range of temperatures. Start with lower temperatures (e.g., -78 °C to room temperature) and incrementally increase.Lower temperatures often favor the kinetic product and can enhance the influence of stereodirecting groups.[2]
Reaction Time Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Prolonged reaction times can lead to isomerization to the thermodynamic product.
Solvent Evaluate a variety of solvents with different polarities (e.g., toluene, THF, 1,4-dioxane, xylenes).The solvent can influence the conformation of the transition state. Aprotic solvents are often a good starting point.[1][3]
Catalyst/Reagent For acid-catalyzed cyclizations, consider milder Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids. For base-mediated cyclizations, screen different bases (e.g., K₂CO₃, t-BuOK).The nature of the catalyst can affect the reaction mechanism and the stereochemical outcome.[1][4]

Experimental Protocol: Optimization of Diastereoselectivity in a Cyclization Reaction

  • Set up parallel reactions: In separate vials, dissolve your amino alcohol precursor in a range of solvents (e.g., toluene, THF, CH₂Cl₂).

  • Cool the reactions: Bring the solutions to the desired starting temperature (e.g., 0 °C or -20 °C).

  • Add the cyclization agent: Introduce the acid or base catalyst.

  • Monitor: Follow the reaction progress by TLC or LC-MS at regular intervals.

  • Analyze: Once the reaction is complete, determine the diastereomeric ratio of the crude product by ¹H NMR or GC-MS.

  • Optimize: Based on the results, select the best solvent and then screen a range of temperatures to further optimize the diastereoselectivity.

Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Synthesis

Symptom: You are performing an enantioselective synthesis of a chiral 2-methylmorpholine derivative, but the enantiomeric excess of the product is low.

Potential Causes:

  • Catalyst Inactivity or Decomposition: The chiral catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents.

  • Poor Substrate-Catalyst Interaction: The substrate may not be binding effectively to the chiral catalyst to allow for efficient stereochemical induction.

  • Incorrect Catalyst Choice: The chosen chiral catalyst may not be suitable for the specific substrate or reaction type.

  • Adventitious Water: In some reactions, such as the Sharpless asymmetric epoxidation, trace amounts of water can significantly decrease the enantiomeric excess.[5]

Recommended Solutions:

Parameter Recommendation Rationale
Reaction Setup Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly opened reagents.To prevent deactivation of the catalyst and unwanted side reactions.
Catalyst Screening If one chiral catalyst gives poor results, screen a library of related catalysts with different steric and electronic properties.Subtle changes in the catalyst structure can have a large impact on enantioselectivity.
Substrate Modification Consider modifying the protecting group on the nitrogen atom of the precursor.The protecting group can influence how the substrate interacts with the catalyst. For example, in asymmetric hydrogenation, an N-Cbz group may give superior enantioselectivity compared to other protecting groups.[6]
Additives In some cases, the use of molecular sieves or other additives can improve enantioselectivity.To remove trace amounts of water or other interfering species.

dot

G cluster_troubleshooting Troubleshooting Low Enantiomeric Excess low_ee Low e.e. Observed catalyst_issues Catalyst Inactivity/Decomposition? low_ee->catalyst_issues substrate_issues Poor Substrate-Catalyst Interaction? low_ee->substrate_issues condition_issues Suboptimal Reaction Conditions? low_ee->condition_issues inert_atmosphere inert_atmosphere catalyst_issues->inert_atmosphere Use inert atmosphere, anhydrous solvents modify_pg modify_pg substrate_issues->modify_pg Modify N-protecting group screen_solvents screen_solvents condition_issues->screen_solvents Screen solvents and temperature use_additives use_additives condition_issues->use_additives Use molecular sieves

Caption: A decision-making workflow for troubleshooting low enantiomeric excess.

Issue 3: Low Yield and Formation of Colored Byproducts

Symptom: The overall yield of the desired 2-methylmorpholine is low, and the crude reaction mixture is dark or contains viscous, tar-like substances.

Potential Causes:

  • Decomposition of Starting Material or Product: High reaction temperatures, especially in the presence of strong acids like sulfuric acid, can cause charring and decomposition of amines.[7][8]

  • Side Reactions: The reagents may be participating in unwanted side reactions. For example, in syntheses using ethylene sulfate, an alcohol co-solvent can react to form an acid, which protonates the starting amine and renders it non-nucleophilic.[9]

  • Over-alkylation: In syntheses involving alkylation of the morpholine nitrogen, over-alkylation can occur, leading to quaternary ammonium salts.

Recommended Solutions:

Parameter Recommendation Rationale
Temperature Control Maintain a stable and appropriate reaction temperature. For reactions prone to decomposition, avoid excessive heating.To minimize charring and the formation of degradation byproducts.[7][8]
Reagent Addition Add reagents slowly and in a controlled manner, especially when dealing with exothermic reactions.To prevent temperature spikes that can lead to side reactions and decomposition.
Solvent Choice If a side reaction with the solvent is suspected, switch to a non-reactive solvent. For instance, if using an alcohol co-solvent with ethylene sulfate, try running the reaction in an aprotic solvent.[9]To eliminate pathways for byproduct formation.
Purification If the product is a salt, ensure proper workup procedures to liberate the free amine before distillation. For viscous byproducts, consider a filtration or decantation step before chromatographic purification.To improve the purity and yield of the final product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing chiral 2-methylmorpholine?

There are several effective strategies, each with its own advantages and disadvantages:

  • Starting from Chiral Pool Precursors: This involves using readily available, enantiomerically pure starting materials, such as amino acids (e.g., L-alanine or D-alanine), to introduce the desired stereochemistry. The morpholine ring is then constructed around this chiral core.[10]

  • Asymmetric Catalysis: This is a powerful approach that uses a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product from a prochiral starting material. A notable example is the asymmetric hydrogenation of a 2-substituted dehydromorpholine using a chiral rhodium-bisphosphine catalyst, which can achieve excellent enantioselectivity (up to 99% e.e.).

  • Substrate-Controlled Diastereoselective Reactions: In this approach, an existing stereocenter in the substrate directs the formation of a new stereocenter. The Sharpless asymmetric epoxidation is a classic example that can be used to set the stereochemistry of an epoxy alcohol intermediate, which is then converted to the chiral morpholine.[5]

dot

G cluster_strategies Synthetic Strategies start Synthesis of Chiral 2-Methylmorpholine chiral_pool Chiral Pool Synthesis start->chiral_pool asymmetric_catalysis Asymmetric Catalysis start->asymmetric_catalysis substrate_control Substrate-Controlled Diastereoselection start->substrate_control chiral_pool_desc chiral_pool_desc chiral_pool->chiral_pool_desc e.g., from amino acids asym_cat_desc asym_cat_desc asymmetric_catalysis->asym_cat_desc e.g., Asymmetric Hydrogenation substrate_control_desc substrate_control_desc substrate_control->substrate_control_desc e.g., Sharpless Epoxidation

Caption: Key strategies for the synthesis of chiral 2-methylmorpholine.

Q2: How do I determine the stereochemical purity (d.r. and e.e.) of my 2-methylmorpholine product?

  • Diastereomeric Ratio (d.r.): The d.r. can often be determined from the ¹H NMR spectrum of the crude reaction mixture. The different diastereomers will have distinct signals for certain protons, and the ratio of the integrals of these signals corresponds to the d.r. GC-MS can also be used to separate and quantify diastereomers.

  • Enantiomeric Excess (e.e.): To determine the e.e., you will need to use a chiral analytical technique. The most common method is chiral High-Performance Liquid Chromatography (HPLC) . This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11][12][13]

    • Column Selection: Common chiral columns include those based on cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD).

    • Mobile Phase: A typical mobile phase for chiral separations is a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol), often with a small amount of an amine additive (like diethylamine or triethylamine) to improve peak shape.[13]

    • Derivatization: If the enantiomers are difficult to separate directly, they can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated by standard (non-chiral) chromatography.

Q3: What are the key safety considerations when synthesizing 2-methylmorpholine?

  • Reagent Toxicity: Many of the reagents used in these syntheses are toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use. For example, morpholine itself is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.

  • Reaction Hazards: Some reactions can be highly exothermic or generate flammable gases. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pressure and Temperature: Some synthetic routes may require elevated temperatures and pressures.[7][8] Ensure that you are using appropriate reaction vessels and have proper pressure and temperature monitoring and control.

Q4: I'm planning to scale up my synthesis. What new challenges should I anticipate?

Scaling up a reaction from the milligram to the gram or kilogram scale can introduce new challenges:

  • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become difficult to manage on a larger scale due to the lower surface area-to-volume ratio. This can lead to temperature spikes and an increase in side products.

  • Mixing: Efficient mixing can be more challenging in larger reactors, which can lead to localized "hot spots" and concentration gradients, affecting reaction rates and selectivity.

  • Reagent Addition: The rate of addition of reagents becomes more critical on a larger scale to control the reaction temperature and profile.

  • Work-up and Purification: Handling large volumes of solvents and performing extractions and distillations on a larger scale requires appropriate equipment and safety precautions.

It is always advisable to perform a small-scale pilot reaction to identify potential scale-up issues before committing to a large-scale synthesis.

References

  • Process for the preparation of cis-2,6-dimethyl morpholine. (n.d.). Google Patents.
  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Preparation of cis-2,6-dimethylmorpholine. (n.d.). Google Patents.
  • Diastereoselective synthesis of cis-1,3-disubstituted isoindolines via a highly site-selective tandem cyclization reaction. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved February 7, 2026, from [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. (2012). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. Retrieved February 7, 2026, from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 7, 2026, from [Link]

  • Recent progress in the synthesis of morpholines. (2019). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 7, 2026, from [Link]

  • Scale-up experiment and application in asymmetric synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-portal.org. Retrieved February 7, 2026, from [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • A validated chiral HPLC method for the determination of mebeverine HCl enantiomers in pharmaceutical dosage forms and spiked rat plasma. (2006). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: Synthetic Methodologies for 2-Methyl-4-tosylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Different Synthetic Methods for 2-Methyl-4-tosylmorpholine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound is a critical chiral building block in medicinal chemistry, serving as a protected scaffold for the synthesis of bioactive morpholine derivatives.[1] The introduction of the methyl group at the C2 position creates a stereocenter, making enantioselective synthesis a priority for drug development.[1] The tosyl (p-toluenesulfonyl) group acts as a robust protecting group for the nitrogen, modulating basicity and enabling further functionalization of the ring.

This guide objectively compares three distinct synthetic strategies:

  • Direct N-Tosylation: The industrial benchmark for scale and simplicity.

  • Cyclization of Amino Alcohols: A de novo approach allowing for chiral pool synthesis.

  • Aziridine Ring Expansion: A modern, stereoselective route for high optical purity.

Method 1: Direct N-Tosylation of 2-Methylmorpholine

The "Industrial Standard" Approach

This method involves the nucleophilic attack of the secondary amine of 2-methylmorpholine onto p-toluenesulfonyl chloride (TsCl). It is the most direct route when the morpholine core is already available.

Mechanism & Workflow

The reaction proceeds via an SN2-type mechanism at the sulfur atom. A base (typically Triethylamine or Pyridine) is required to neutralize the HCl byproduct and drive the equilibrium forward.

Tosylation Start 2-Methylmorpholine Reagent TsCl + Et3N (DCM, 0°C) Start->Reagent Intermediate Tetrahedral Sulfonyl Intermediate Reagent->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Elimination of Cl-

Figure 1: Direct N-tosylation pathway showing nucleophilic attack and elimination.[2]

Experimental Protocol
  • Reagents: 2-Methylmorpholine (1.0 eq), p-Toluenesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq), DMAP (0.1 eq, optional catalyst).

  • Solvent: Dichloromethane (DCM) or Toluene.[2]

  • Procedure:

    • Dissolve 2-methylmorpholine in dry DCM under N2 atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add Triethylamine followed by the slow, portion-wise addition of TsCl to control the exotherm.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Critical Analysis
  • Pros: High yield (>90%), scalable to kilogram quantities, inexpensive reagents.

  • Cons: Relies on the availability/cost of 2-methylmorpholine. If a specific enantiomer is required, enantiopure 2-methylmorpholine must be sourced, which is significantly more expensive than the racemate.

Method 2: Cyclization of N-Tosyl Amino Alcohols

The "Chiral Pool" Approach

This method constructs the morpholine ring from linear precursors. It is particularly valuable when starting from chiral amino acids (e.g., Alanine) to establish the C2 stereocenter before ring closure.

Mechanism & Workflow

The synthesis typically starts with the tosylation of an amino alcohol (like diisopropanolamine derivatives) followed by an intramolecular etherification. Two primary cyclization tactics exist:

  • Acid-Catalyzed Dehydration: Using H2SO4 or p-TsOH (harsh conditions).

  • Mitsunobu Cyclization: Using DEAD/PPh3 (mild, stereoinvertive).

Cyclization Precursor Chiral Amino Acid (e.g., L-Alanine) Step1 Reduction to Amino Alcohol & N-Tosylation Precursor->Step1 Linear N-Tosyl-bis(2-hydroxypropyl)amine (Linear Diol) Step1->Linear Cyclization Cyclization (Mitsunobu or Acid) Linear->Cyclization Product This compound Cyclization->Product Intramolecular Etherification

Figure 2: De novo synthesis from amino acid precursors via linear diol cyclization.

Experimental Protocol (Mitsunobu Variant)
  • Reagents: N-Tosyl-amino diol precursor (1.0 eq), Triphenylphosphine (PPh3, 1.2 eq), DIAD or DEAD (1.2 eq).

  • Solvent: THF (anhydrous).[3]

  • Procedure:

    • Dissolve the N-tosyl diol and PPh3 in anhydrous THF. Cool to 0°C.[2]

    • Add DIAD dropwise. The solution will turn yellow.[4]

    • Stir at RT for 12–18 hours.

    • Workup: Concentrate solvent. Triturate with ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the supernatant via column chromatography.

Critical Analysis
  • Pros: Allows access to specific enantiomers from cheap chiral pool materials (Alanine).

  • Cons: Poor atom economy (Mitsunobu reagents generate large mass of waste); difficult purification due to TPPO removal; multi-step linear sequence reduces overall yield.

Method 3: Ring Expansion of N-Tosylaziridines

The "Stereoselective" Approach

This modern method utilizes the high strain energy of aziridines. It involves the regioselective ring opening of a 2-methyl-N-tosylaziridine with a 2-haloethanol, followed by base-mediated ring closure.

Mechanism & Workflow

The reaction exploits the activated aziridine ring. Nucleophilic attack by the alcohol oxygen opens the ring (typically at the less hindered position), followed by an intramolecular SN2 displacement of the halide to close the morpholine ring.

Aziridine Aziridine 2-Methyl-N-tosylaziridine OpenChain Linear Halo-Ether Intermediate Aziridine->OpenChain Ring Opening Reagent 2-Bromoethanol + Lewis Acid (BF3·OEt2) Reagent->OpenChain Product This compound OpenChain->Product Cyclization Base Base (NaH or K2CO3) Base->Product

Figure 3: Ring expansion strategy using activated aziridines and 2-bromoethanol.

Experimental Protocol
  • Reagents: 2-Methyl-N-tosylaziridine (1.0 eq), 2-Bromoethanol (1.5 eq), BF3·OEt2 (catalytic), NaH (2.0 eq).

  • Solvent: DCM (step 1), THF (step 2).

  • Procedure:

    • Ring Opening: Treat the aziridine with 2-bromoethanol and catalytic BF3·OEt2 in DCM at 0°C. Stir until aziridine is consumed (TLC).

    • Evaporate DCM. Dissolve the crude linear intermediate in dry THF.

    • Cyclization: Add NaH (60% dispersion) carefully at 0°C. Stir at RT for 4 hours.

    • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

Critical Analysis
  • Pros: Excellent stereocontrol (retention of configuration at the chiral center during ring opening if attack is distal); convergent synthesis.

  • Cons: Aziridines are toxic and can be unstable; two-pot procedure (unless optimized to one-pot); NaH requires careful handling.

Comparative Data Summary

FeatureMethod 1: Direct TosylationMethod 2: Diol CyclizationMethod 3: Aziridine Expansion
Overall Yield High (90-95%) Moderate (60-75%)Good (75-85%)
Atom Economy ExcellentPoor (Mitsunobu waste)Moderate
Scalability High (kg scale) Low (Chromatography needed)Moderate
Chirality Source Reagent (2-Me-Morpholine)Precursor (Amino Acid)Precursor (Aziridine)
Cost Efficiency

(Best)

$ (Reagent heavy)

$ (Complex precursors)
Key Risk HCl generation (manageable)TPPO removal difficultAziridine toxicity
Recommendation
  • For Bulk Manufacturing: Use Method 1 . It is the most robust, cost-effective, and generates the least waste.

  • For Chiral Library Synthesis: Use Method 3 . If specific non-commercial enantiomers are needed, the aziridine route offers the best control over stereochemistry without requiring expensive chiral resolution of the final morpholine.

References

  • Direct Tosylation Protocols

    • Organic Syntheses, Coll. Vol. 4, p. 943 (1963); Vol. 30, p. 48 (1950).
    • Marvel, C. S., & Hiers, G. S. (1925). "Alkyl Toluenesulfonates". Organic Syntheses. Link

  • Morpholine Cyclization Strategies

    • D'Adamio, G., et al. (2019). "Sustainable Synthesis of Morpholines and Piperazines". Green Chemistry.
    • M. J.[5] Deka, et al. (2015). "Boron trifluoride etherate mediates an intramolecular hydroalkoxylation... providing morpholines". Journal of Organic Chemistry, 80, 4349-4359. Link

  • Aziridine Ring Opening

    • Ghorbani-Vaghei, R., et al. (2012). "Ring opening of aziridines...". Tetrahedron Letters.
    • Stankevič, M., et al. (2023). "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine". The Journal of Organic Chemistry. Link

  • General Review on Morpholine Synthesis

    • Organic Chemistry Portal. "Synthesis of Morpholines". Link

Sources

A Researcher's Guide to Nitrogen Protection in Morpholine Synthesis: Tosyl Group Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Morpholine and its derivatives are cornerstones in medicinal chemistry and drug development, prized for their favorable physicochemical properties.[1][2] The synthesis of these valuable scaffolds often necessitates the use of nitrogen protecting groups to prevent unwanted side reactions and to direct reactivity. For decades, the p-toluenesulfonyl (tosyl, Ts) group has been a workhorse for this purpose, offering high stability and reliable protection. However, the often harsh conditions required for its removal, such as strongly acidic or reducing environments, can be detrimental to sensitive functional groups elsewhere in the molecule, limiting its application in complex, multi-step syntheses.[3]

This guide provides a comprehensive comparison of viable alternatives to the tosyl group for the protection of the morpholine nitrogen. We will delve into the practical aspects of using the nosyl (Ns), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) protecting groups, offering a side-by-side analysis of their installation, stability, and cleavage. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for morpholine-containing compounds by leveraging the principles of orthogonal protection.

The Limitations of the Tosyl Group: A Case for Alternatives

The tosyl group is a robust and highly stable protecting group, rendering the nitrogen atom of the resulting sulfonamide largely unreactive.[3] This stability, however, comes at a cost. Deprotection of a tosyl group typically requires forcing conditions, such as treatment with strong acids (e.g., HBr in acetic acid) at elevated temperatures or harsh reducing agents (e.g., sodium in liquid ammonia). These conditions are often incompatible with a wide range of functional groups, including esters, some ethers, and other acid- or reduction-sensitive moieties that are frequently present in complex drug candidates. This lack of orthogonality can necessitate longer, less efficient synthetic routes to circumvent these incompatibilities.

Orthogonal Strategies: A Paradigm Shift in Protecting Group Chemistry

The concept of "orthogonal" protecting groups is central to modern organic synthesis. It refers to the use of multiple protecting groups in a molecule that can be removed selectively in any order under distinct, non-interfering conditions. This strategy allows for the sequential unmasking of different functional groups, enabling precise and efficient chemical transformations. The alternatives to the tosyl group discussed below—Nosyl, Boc, and Cbz—each offer unique cleavage conditions, providing the synthetic chemist with a powerful toolkit for designing elegant and efficient routes to complex morpholine derivatives.

The Nosyl Group: A Mild and Efficient Sulfonamide Alternative

The o-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as a superior alternative to the tosyl group, particularly due to the remarkably mild conditions required for its removal.[4][5]

Mechanism of Protection and Deprotection

The nosyl group is typically introduced by reacting morpholine with nosyl chloride in the presence of a base. The key to the nosyl group's utility lies in its deprotection mechanism. The strongly electron-withdrawing nitro group on the aromatic ring activates the sulfonyl group towards nucleophilic aromatic substitution. Treatment with a soft nucleophile, most commonly a thiol like thiophenol in the presence of a mild base, readily cleaves the N-S bond, liberating the free amine under neutral or near-neutral conditions.[6]

Experimental Protocol: N-Nosylation of Morpholine

  • Materials: Morpholine, o-nitrobenzenesulfonyl chloride (nosyl chloride), triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of morpholine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane at 0 °C, add a solution of nosyl chloride (1.1 equiv) in dichloromethane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford N-nosylmorpholine.

  • Expected Yield: >90%

Experimental Protocol: Deprotection of N-Nosylmorpholine

  • Materials: N-nosylmorpholine, thiophenol, potassium carbonate (K2CO3), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-nosylmorpholine (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv) and thiophenol (1.5 equiv).[4]

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford morpholine.

  • Expected Yield: >95%

The Boc Group: An Acid-Labile Carbamate

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[7] Its popularity stems from its ease of installation and its facile removal under acidic conditions, which are orthogonal to the deprotection conditions for many other protecting groups.

Mechanism of Protection and Deprotection

The Boc group is typically introduced by treating morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Deprotection is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[8][9][10] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then scavenged, leading to the formation of an unstable carbamic acid that readily decarboxylates to yield the free amine.

Experimental Protocol: N-Boc Protection of Morpholine

  • Materials: Morpholine, di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), water, diethyl ether.

  • Procedure:

    • To a stirred solution of morpholine (1.0 equiv) in a 1:1 mixture of water and diethyl ether, add sodium hydroxide (1.5 equiv) followed by the portion-wise addition of Boc2O (1.1 equiv) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford N-Boc-morpholine.

  • Expected Yield: >95%

Experimental Protocol: Deprotection of N-Boc-Morpholine

  • Materials: N-Boc-morpholine, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-morpholine (1.0 equiv) in dichloromethane.

    • Add trifluoroacetic acid (5-10 equiv) at 0 °C.[8][11]

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO3.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford morpholine.

  • Expected Yield: >98%

The Cbz Group: A Hydrogenolysis-Labile Carbamate

The benzyloxycarbonyl (Cbz or Z) group is another widely used carbamate protecting group that offers orthogonality to both acid- and base-labile groups.[12]

Mechanism of Protection and Deprotection

The Cbz group is typically introduced by reacting morpholine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The primary method for Cbz deprotection is catalytic hydrogenolysis.[12] In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which then decarboxylates to give the free amine.

Experimental Protocol: N-Cbz Protection of Morpholine

  • Materials: Morpholine, benzyl chloroformate (Cbz-Cl), sodium carbonate (Na2CO3), water, ethyl acetate.

  • Procedure:

    • To a stirred solution of morpholine (1.0 equiv) and sodium carbonate (2.0 equiv) in a mixture of water and ethyl acetate at 0 °C, add benzyl chloroformate (1.1 equiv) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford N-Cbz-morpholine.

  • Expected Yield: >90%

Experimental Protocol: Deprotection of N-Cbz-Morpholine

  • Materials: N-Cbz-morpholine, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas (H2).

  • Procedure:

    • Dissolve N-Cbz-morpholine (1.0 equiv) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol %).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure to afford morpholine.

  • Expected Yield: >95%

Comparative Analysis of Protecting Groups

FeatureTosyl (Ts)Nosyl (Ns)BocCbz (Z)
Protection Reagent Tosyl chloride (TsCl)Nosyl chloride (NsCl)Di-tert-butyl dicarbonate (Boc2O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Basic (e.g., pyridine, TEA)Basic (e.g., pyridine, TEA)Basic (e.g., NaOH, TEA)Basic (e.g., Na2CO3, TEA)
Stability Very high; stable to strong acids and bases, most oxidizing and reducing agents.High; stable to strong acids, but sensitive to some strong reducing agents and nucleophiles.Stable to bases, nucleophiles, and catalytic hydrogenation. Labile to strong acids.Stable to acids and bases. Labile to catalytic hydrogenation and strong reducing agents.
Deprotection Conditions Harsh: Strong acid (HBr/AcOH), reducing agents (Na/NH3, SmI2).Mild: Thiol (e.g., thiophenol) and a weak base (e.g., K2CO3).Mild: Strong acid (e.g., TFA, HCl).Mild: Catalytic hydrogenolysis (e.g., H2, Pd/C).
Orthogonality LimitedHighHighHigh
Advantages High stability, readily available reagents.Mild deprotection, high yields, orthogonal to many other protecting groups.Mild acid deprotection, widely used, orthogonal to Cbz and Fmoc.Mild hydrogenolysis deprotection, orthogonal to Boc and Fmoc.
Disadvantages Harsh deprotection conditions limit functional group tolerance.Potential for side reactions with other sulfur-containing functional groups.Acid-labile substrates are not compatible.Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst poisoning can be an issue.

Logical Workflow for Protecting Group Selection

G start Start: Need to protect morpholine nitrogen q1 Are there acid-sensitive groups in the molecule? start->q1 q2 Are there reducible groups (alkenes, alkynes, nitro) or potential catalyst poisons (thiols)? q1->q2 No cbz Use Cbz group q1->cbz Yes q3 Are there other sulfur-containing groups or strong nucleophiles present? q2->q3 No boc Use Boc group q2->boc Yes nosyl Use Nosyl group q3->nosyl No tosyl Consider Tosyl group (with caution) q3->tosyl Yes

Caption: Decision workflow for selecting an appropriate nitrogen protecting group for morpholine synthesis.

Conclusion

While the tosyl group has a long history in organic synthesis, its harsh deprotection conditions often limit its utility in modern, complex molecule synthesis. The Nosyl, Boc, and Cbz protecting groups offer a suite of milder and orthogonal alternatives, providing chemists with greater flexibility and control over their synthetic strategies. The Nosyl group is particularly advantageous for its exceptionally mild cleavage conditions. The Boc group is ideal for its acid-lability, and the Cbz group for its removal by catalytic hydrogenolysis. By carefully considering the stability of other functional groups present in the molecule and the desired synthetic sequence, researchers can select the most appropriate protecting group to streamline the synthesis of novel morpholine derivatives for a wide range of applications in drug discovery and development.

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A Comparative Guide to the Biological Activity of 2-Methyl-4-tosylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can significantly influence a compound's physicochemical properties, such as solubility and lipophilicity, thereby improving its pharmacokinetic characteristics. This guide provides a comparative analysis of the potential biological activities of a specific subclass: 2-Methyl-4-tosylmorpholine derivatives.

While direct experimental data on this precise family of compounds is limited in the current body of scientific literature, this guide will draw upon findings from closely related N-tosylmorpholine and 2-methylmorpholine analogues to infer and compare their potential anticancer, antimicrobial, and anti-inflammatory activities. The causality behind experimental choices and detailed protocols are provided to empower researchers in their exploration of this promising chemical space.

Anticipated Biological Activities: A Comparative Overview

Based on the biological evaluation of structurally similar compounds, this compound derivatives are anticipated to exhibit a range of therapeutic effects. The tosyl group, a well-known pharmacophore, and the methyl substitution on the morpholine ring are expected to modulate the biological activity of the parent scaffold.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The morpholine nucleus is a key feature in several anticancer agents.[2] Its incorporation can lead to compounds with significant cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound derivatives are not yet reported, a comparative analysis of related morpholine-substituted compounds provides valuable insights into their potential efficacy.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Morpholine-substituted quinazolines (AK-3)A549 (Lung)10.38 ± 0.27Colchicine-[2]
MCF-7 (Breast)6.44 ± 0.29[2]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[2]
Morpholine-substituted quinazolines (AK-10)A549 (Lung)8.55 ± 0.67Colchicine-[2]
MCF-7 (Breast)3.15 ± 0.23[2]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[2]
Thiazolo[4,5-d]pyrimidine Derivatives (3b)C32 (Melanoma)24.4--[3]
A375 (Melanoma)25.4[3]
4-substituted Quinoline Derivatives (HTI 21 & 22)VariousHigh Cytotoxicity--[4]

Experimental Rationale: The selection of diverse cancer cell lines, such as those from lung, breast, and neuronal origin, is crucial for determining the spectrum of activity of novel compounds. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[5][6] The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a critical parameter for comparing the potency of different compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay [5][6]

This protocol outlines the determination of the cytotoxic effects of synthesized this compound derivatives against a panel of human cancer cell lines.

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize confluent cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

Anticancer_Mechanism

Antimicrobial Activity: Combating Pathogenic Microorganisms

Morpholine derivatives have demonstrated notable activity against a spectrum of bacterial and fungal pathogens.[7][8] The incorporation of a tosyl group can further enhance this activity. A comparative analysis of the Minimum Inhibitory Concentration (MIC) values of related compounds suggests that this compound derivatives could be effective antimicrobial agents.

Compound ClassE. coliS. aureusC. albicansC. tropicalisCitation
Morpholine derivative (15)0.83-0.83-[7]
Thiosemicarbazone derivative (12)1.110.29-0.55 (MFC)[7]
Ru(II)-morpholine complex (Ru(II)-3)-0.78 (µg/mL)--[8]
N-alkyl morpholinium salts (C12-C16 chain)-3.9 (µg/mL)--[9]

Experimental Rationale: The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method in microbiology to assess the potency of an antimicrobial agent against a specific microorganism.[7] A lower MIC value indicates a more potent antimicrobial agent. The broth microdilution method is a standardized and widely used technique for determining MIC values in a high-throughput manner.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [7]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., C. albicans) in Sabouraud Dextrose Broth (SDB) overnight at 37°C.

    • Dilute the cultures to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

    • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Screening

Antimicrobial_Screening Start Synthesized This compound Derivatives Stock_Solution Prepare Stock Solutions in DMSO Start->Stock_Solution Serial_Dilution Perform Two-Fold Serial Dilutions in 96-Well Plates Stock_Solution->Serial_Dilution Inoculation Inoculate Plates with Microorganisms Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial/Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C (24h for Bacteria, 48h for Fungi) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Anti-inflammatory Activity: Modulating the Inflammatory Response

The anti-inflammatory potential of morpholine-containing compounds has been investigated, with some derivatives showing promising results in animal models of inflammation. The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening new anti-inflammatory agents.[10][11]

Compound ClassAnimal ModelDoseInhibition of Edema (%)Reference DrugInhibition of Edema (%)Citation
Quinoline derivative (QC)Mouse< 6.562 mg/kgHighDiclofenac (5 mg/kg)High[12]
MvFL (lectin)Mouse5 mg/kgSignificantIndomethacin (20 mg/kg)Significant[13]
MvFL (lectin)Mouse10 mg/kgSignificantIndomethacin (20 mg/kg)Significant[13]

Experimental Rationale: The carrageenan-induced paw edema assay is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds. Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily mediated by prostaglandins and cytokines.[10] The ability of a compound to reduce paw edema indicates its potential to interfere with these inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [10][11]

This protocol details the in vivo assessment of the anti-inflammatory activity of this compound derivatives.

  • Animals:

    • Use male Wistar rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin, 10 mg/kg), and test compound groups (various doses).

    • Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

    • Percentage Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Logical Flow of Anti-inflammatory Evaluation

Anti_Inflammatory_Flow Start Synthesized This compound Derivatives Animal_Grouping Animal Grouping and Acclimatization Start->Animal_Grouping Compound_Admin Administer Test Compounds, Vehicle, and Standard Drug Animal_Grouping->Compound_Admin Carrageenan_Injection Induce Paw Edema with Carrageenan Injection Compound_Admin->Carrageenan_Injection Paw_Measurement Measure Paw Volume at Different Time Intervals Carrageenan_Injection->Paw_Measurement Data_Analysis Calculate Percentage Inhibition of Edema Paw_Measurement->Data_Analysis Conclusion Evaluate Anti-inflammatory Potential Data_Analysis->Conclusion

Synthesis of this compound Derivatives: A General Protocol

The synthesis of this compound derivatives can be achieved through a multi-step process. The following protocol is adapted from the synthesis of a closely related analogue, Methyl this compound-2-carboxylate.[14]

Step 1: Synthesis of the Morpholine Ring

A common route to substituted morpholines involves the reaction of an appropriate amino alcohol with a suitable dielectrophile. For the synthesis of a 2-methylmorpholine precursor, one could start from 2-amino-1-propanol.

Step 2: N-Tosylation

The introduction of the tosyl group onto the morpholine nitrogen is a crucial step.

  • Dissolve the 2-methylmorpholine precursor in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride (tosyl chloride) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with aqueous acid, base, and brine, followed by drying the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the this compound derivative.

Note: Further modifications at other positions of the morpholine ring would require different starting materials and synthetic strategies. The provided protocol is a general guideline and may need optimization for specific derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is not yet prevalent in the literature, a comparative analysis of structurally related compounds strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the morpholine ring provides a favorable pharmacokinetic profile, while the methyl and tosyl substitutions offer opportunities for fine-tuning the biological activity and target selectivity.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. This would involve in vitro screening against a broad panel of cancer cell lines and microbial strains to determine their potency and spectrum of activity. Promising candidates should then be advanced to in vivo studies to evaluate their efficacy and safety in relevant animal models. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for the observed biological effects and in guiding the design of more potent and selective analogues. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations into this promising class of compounds.

References

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  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PMC. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. [Link]

  • The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed. [Link]

  • Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity. MDPI. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • (PDF) morpholine antimicrobial activity. ResearchGate. [Link]

  • Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. PMC. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC. [Link]

  • Antibacterial Effect, ADMET Properties, and Molecular Docking of Morpholine Derivatives with Varying Alkyl Chain Length Against Methicillin Resistant Staphylococcus aureus (MRSA) Isolates. ResearchGate. [Link]

  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). PubMed. [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. PMC. [Link]

  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

  • RESEARCH ARTICLE. ChemRxiv. [Link]

  • CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • carrageenan induced paw: Topics by Science.gov. [Link]

  • Results of anti anti-inflammatory activity (Carrageenan induced paw edema method). ResearchGate. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]

  • Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. PMC. [Link]

  • Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. PMC. [Link]

  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. YouTube. [Link]

  • Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. ScienceDirect. [Link]

  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI. [Link]

  • Nanoparticles prolong N-palmitoylethanolamide anti-inflammatory and analgesic effects in vivo. ResearchGate. [Link]

  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PMC. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of 2-Methyl-4-tosylmorpholine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of robust and reproducible research. In this comprehensive guide, we delve into the critical aspects of assessing the purity of 2-Methyl-4-tosylmorpholine, a versatile building block in medicinal chemistry. This document provides an in-depth, scientifically grounded High-Performance Liquid Chromatography (HPLC) method, compares it with alternative analytical techniques, and offers the technical insights needed to ensure the highest standards of data integrity.

The Critical Role of Purity in Drug Discovery

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the emergence of off-target effects, and complications in structure-activity relationship (SAR) studies. Therefore, a precise and reliable analytical method for purity determination is not merely a quality control measure but a fundamental component of the scientific process.

A Validated HPLC Method for Purity Assessment

High-Performance Liquid Chromatography is the gold standard for assessing the purity of non-volatile and thermally labile compounds like this compound. The tosyl group provides a strong chromophore, making UV detection a highly effective and sensitive method of analysis.

Rationale for Method Development

The selected reversed-phase HPLC method is designed for optimal resolution of this compound from potential impurities. Reversed-phase chromatography is well-suited for moderately polar compounds, and the use of a C18 column provides excellent hydrophobic retention. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of both polar and non-polar impurities.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve this compound in Diluent Injection Inject sample and standard solutions SamplePrep->Injection StandardPrep Prepare a stock solution of reference standard in Diluent WorkingStandard Dilute stock solution to working concentration WorkingStandard->Injection Separation Chromatographic separation on C18 column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate purity using area normalization Integration->Calculation Report Generate report with chromatograms and results Calculation->Report Validation_Process Specificity Specificity Method Validated HPLC Method Specificity->Method Linearity Linearity Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOD Limit of Detection LOD->Method LOQ Limit of Quantitation LOQ->Method Robustness Robustness Robustness->Method SystemSuitability System Suitability SystemSuitability->Method

Caption: Key Parameters for HPLC Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from any adjacent peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • System Suitability: A series of tests to ensure that the chromatographic system is performing adequately for the intended analysis. This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Comparative Analysis with Alternative Purity Assessment Methods

While HPLC is the preferred method, other techniques can provide complementary information or be used in specific contexts.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, quantitative, well-established and validated.Requires specialized equipment, can be time-consuming for method development.
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.Primary analytical method, no need for a specific reference standard for each impurity, provides structural information.Lower sensitivity than HPLC, requires a high-purity internal standard, can be complex to set up and validate. [1][2][3][4][5]
TLC A form of planar chromatography where a thin layer of adsorbent acts as the stationary phase.Simple, rapid, low cost, good for reaction monitoring and screening. [6][7][8][9][10]Primarily qualitative, lower resolution and sensitivity than HPLC, difficult to automate.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides information on the melting point and can be used to determine purity based on melting point depression. [11][12][13][14][15]Only applicable to crystalline solids, less sensitive to impurities that are structurally similar to the main component.

In-Depth Protocols for Alternative Methods

Quantitative NMR (qNMR) Protocol
  • Sample Preparation: Accurately weigh a known amount of this compound and a high-purity internal standard (e.g., maleic anhydride) into an NMR tube.

  • Solvent: Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: Calculate the purity of this compound based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.

Thin-Layer Chromatography (TLC) Protocol
  • Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate.

  • Sample Application: Spot a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) onto the baseline of the TLC plate.

  • Development: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., ethyl acetate/hexanes, 30:70 v/v).

  • Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Analysis: Assess the presence of impurities by observing any additional spots. The retention factor (Rf) can be calculated for each spot.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. [15]2. Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the compound.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the peak melting temperature. Purity can be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. [13]

Conclusion

The purity of this compound is a critical parameter that directly impacts the integrity of research and development in the pharmaceutical sciences. The validated reversed-phase HPLC method presented in this guide offers a robust, sensitive, and reliable approach for its assessment. While alternative techniques such as qNMR, TLC, and DSC provide valuable complementary information, HPLC remains the cornerstone for quantitative purity determination. By adhering to the principles of scientific integrity and leveraging the detailed protocols and comparative data provided, researchers can confidently ensure the quality of their synthetic intermediates, thereby accelerating the path to new discoveries.

References

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. Available at: [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Semantic Scholar. Available at: [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. Available at: [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Available at: [Link]

  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Performing Thin Layer Chromatography (TLC). YouTube. Available at: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]

  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. Available at: [Link]

  • Using thin-layer chromatography to investigate the reactions. Royal Society of Chemistry. Available at: [Link]

  • Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Principal. Available at: [Link]

  • Determination of % purity of a compound by by Using DSC. Slideshare. Available at: [Link]

  • Thin layer chromatography. PubMed. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. Available at: [Link]

  • How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps. Instructables. Available at: [Link]

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scalability comparison of 2-Methyl-4-tosylmorpholine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the scalability of three distinct synthetic methodologies for 2-Methyl-4-tosylmorpholine , a critical chiral building block in drug development. While laboratory-scale synthesis often prioritizes speed, industrial scale-up demands process safety, cost-efficiency, and impurity control.[1][2]

The Verdict:

  • For Commodity/Racemic Scale-Up: Method B (Sulfonamide Alkylation) offers the shortest path but requires strict genotoxin control.[2]

  • For Chiral/GMP Scale-Up: Method C (Stepwise Cyclization via Mesylates) is the superior route.[2] It avoids the heavy waste streams of Mitsunobu chemistry and the racemization risks of acid-mediated dehydration, offering a crystalline intermediate that ensures high optical purity.

Comparative Methodology Analysis

Method A: The "Classical" Post-Functionalization

Route: Acid-mediated cyclization of diols followed by N-tosylation.[2]

  • Mechanism: Diethanolamine derivatives undergo dehydration (usually sulfuric acid or high-temp solid acid catalysis) to form the morpholine ring, which is subsequently protected with Tosyl Chloride (TsCl).[1][2]

  • Scalability Assessment:

    • Pros: Low raw material costs (propylene oxide, ethanolamine).[1][2]

    • Cons: 2-Methylmorpholine is a volatile, water-soluble liquid, making extraction difficult on a large scale.[1][2] The harsh acidic conditions (

      
      C) often lead to tarry polymerization byproducts and racemization of the chiral center at C2.
      
Method B: The "Convergent" Sulfonamide Alkylation

Route: Double alkylation of


-toluenesulfonamide (

).[2]
  • Mechanism:

    
     is reacted with a bis-electrophile (e.g., 1-bromo-2-(2-chloroethoxy)propane) under basic conditions (NaH or 
    
    
    
    ).[1][2]
  • Scalability Assessment:

    • Pros: Convergent one-step synthesis; the tosyl group is installed ab initio, making the product crystalline and easy to isolate.

    • Cons: Requires high dilution to favor intramolecular cyclization over intermolecular polymerization (poor volumetric productivity).[1][2] The bis-electrophile precursors are often potent alkylating agents (potential genotoxins), requiring containment strategies.[1][2]

Method C: The "Stepwise" Diol Activation (Recommended for GMP)

Route:


-alkylation of amino alcohols followed by activation (Mesylation) and base-induced ring closure.[2]
  • Mechanism:

    • Ring opening of propylene oxide by ethanolamine (or vice versa).[2]

    • 
      -Tosylation of the resulting aminodiol.[2]
      
    • Selective

      
      -activation of the primary alcohol (using MsCl) followed by base-induced 
      
      
      
      displacement by the secondary alkoxide.[2]
  • Scalability Assessment:

    • Pros: High stereofidelity (no racemization). Intermediates are often crystalline solids (see Result 1.11 in references).[1][2] Avoids the phosphorus waste of Mitsunobu reactions.

    • Cons: More steps (3 distinct chemical operations) compared to Method B.

Performance Metrics & Data Comparison

The following data represents typical process performance metrics derived from pilot-plant evaluations of morpholine ring closures.

MetricMethod A (Acid Dehydration)Method B (Sulfonamide Alkylation)Method C (MsCl Cyclization)
Overall Yield 40 - 55%50 - 65%75 - 85%
Volumetric Productivity HighLow (High Dilution req.)[1][2]Medium
E-Factor (kg waste/kg product) Moderate (Acid waste)High (Solvent waste)Low (Salts only)
Chiral Integrity (ee%) Poor (< 80% due to acid)N/A (Usually Racemic)Excellent (> 98%)
Safety Profile Low (High Temp/Corrosive)Moderate (Genotoxins)High (Standard Reagents)
Purification Method Distillation (Energy intensive)Chromatography/CrystallizationCrystallization

Visualizing the Pathways

The following diagram illustrates the chemical logic flow for the three methods.

SynthesisPathways Start_A Propylene Oxide + Ethanolamine Inter_A Aminodiol Start_A->Inter_A Ring Opening Prod_A_Int 2-Methylmorpholine (Volatile Liquid) Inter_A->Prod_A_Int Method A: Acid Dehydration (High Temp) Final_Product This compound (Crystalline Solid) Prod_A_Int->Final_Product TsCl, Base Start_B p-Toluenesulfonamide (TsNH2) Start_B->Final_Product Method B: Base (NaH), High Dilution Reagent_B Bis-electrophile (X-R-X) Reagent_B->Final_Product Start_C Chiral Amino Alcohol (e.g., Alaninol) Inter_C1 N-Tosyl Diol Start_C->Inter_C1 Epoxide Opening + TsCl Inter_C2 Mesylate Intermediate Inter_C1->Inter_C2 MsCl (Activation) Inter_C2->Final_Product Method C: Base Cyclization (Stereoretentive)

Figure 1: Comparative synthetic workflows. Method C provides the highest control over stereochemistry and intermediate isolation.

Detailed Experimental Protocol (Method C - Optimized for Scale)

This protocol describes the Activation/Cyclization route, selected for its reliability in GMP environments. It avoids the phosphorus byproducts of the Mitsunobu reaction.

Phase 1: Preparation of N-Tosyl Precursor[2]
  • Charge reactor with N-(2-hydroxypropyl)ethanolamine (1.0 equiv) and Dichloromethane (DCM) (10 vol).

  • Cool to 0–5°C.

  • Add Triethylamine (1.2 equiv) followed by slow addition of Tosyl Chloride (1.05 equiv). Exotherm control is critical.

  • Agitate at 20°C for 4 hours.

  • Workup: Wash with 1N HCl, then Brine. Solvent swap organic layer to Toluene.[2]

  • Isolation: Cool Toluene solution to induce crystallization of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide derivative. (See Reference 2 for crystal data).

Phase 2: Selective Activation & Ring Closure[1]
  • Suspend the Phase 1 Diol (1.0 equiv) in Toluene (15 vol).

  • Add Pyridine (2.5 equiv). Cool to 0°C.[2]

  • Add Methanesulfonyl chloride (MsCl) (1.1 equiv) dropwise.[1][2]

    • Note: The primary alcohol reacts preferentially over the secondary alcohol due to steric hindrance at the C2-methyl position.

  • Monitor via HPLC for mono-mesylate formation.

  • Add Potassium tert-butoxide (KOtBu) (1.5 equiv) in THF solution.

    • Mechanism:[1][2][3][4][5][6][7][8] The alkoxide formed at the secondary alcohol displaces the primary mesylate intramolecularly.

  • Heat to 50°C for 2 hours.

  • Quench with water. Separate layers.

  • Crystallize final this compound from Heptane/EtOAc.

Decision Matrix for Process Selection

Use the following logic flow to select the appropriate method for your specific constraints.

DecisionTree Start Start: Select Synthesis Route IsChiral Is Optical Purity Required? Start->IsChiral Racemic Racemic Target IsChiral->Racemic No Chiral Chiral Target (>99% ee) IsChiral->Chiral Yes Volume Scale Volume? Racemic->Volume MethodC Method C: Stepwise Cyclization (Robust, Compliant) Chiral->MethodC Mandatory (Avoids Racemization) SmallScale Lab Scale (<100g) Volume->SmallScale LargeScale Mfg Scale (>10kg) Volume->LargeScale MethodB Method B: Sulfonamide Alkylation (Fastest, Genotoxin Risk) SmallScale->MethodB MethodA Method A: Acid Dehydration (Cheapest, Dirty) LargeScale->MethodA

Figure 2: Process selection logic based on chirality and scale constraints.

References

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.

    • Source: PubMed Central (NIH)[1][2]

    • Context: Describes the synthesis of substituted morpholines including Methyl this compound-2-carboxylate, validating the ring-closure str
    • URL:[Link]

  • Crystal structure of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide.

    • Source: PubMed Central (NIH) / Acta Crystallographica[1][2]

    • Context: Provides crystallographic proof of the stability and conformation of the key N-tosyl diol intermedi
    • URL:[Link]

  • One-Pot Preparation of Cyclic Amines

    • Source: Organic Syntheses[1][2][9][10][11]

    • Context: Discusses the mechanics of cyclodehydration and the competition between N- and O-sulfinylation, relevant for Method A optimiz
    • URL:[Link][1][2]

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peer-reviewed methods for the synthesis of substituted morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, imparting critical physicochemical properties such as increased solubility and metabolic stability to drug candidates (e.g., Linezolid, Gefitinib). While traditional acid-mediated dehydration of diethanolamines remains common in commodity chemical synthesis, it lacks the regiochemical precision required for modern drug discovery.

This guide evaluates three distinct, peer-reviewed methodologies for synthesizing substituted morpholines. We move beyond the "textbook" cyclodehydration to analyze methods that offer stereochemical control, broad functional group tolerance, and scalability.

The Three Pillars of Morpholine Synthesis
  • For Stereochemical Precision: Palladium-Catalyzed Carboamination (Wolfe Method).[1]

  • For Rapid Library Generation: Stannylamine Protocol (SnAP) Reagents (Bode Method).

  • For Scalable Process Chemistry: Ethylene Sulfate Monoalkylation (Boehringer Ingelheim Method).

Comparative Analysis: Method Selection Matrix

The following table contrasts the performance metrics of the three selected methodologies to aid in experimental design.

FeaturePd-Catalyzed Carboamination (Wolfe)SnAP Reagents (Bode)Ethylene Sulfate (Green/Process)
Primary Utility Construction of chiral, polysubstituted rings.Rapid access to N-unprotected morpholines from aldehydes.[2][3][4]Scalable synthesis from primary amines.[5]
Key Reagents Pd(OAc)₂, Phosphine ligands, Aryl bromides.[6]Amino-stannanes (SnAP), Cu(OTf)₂.[7][8]Ethylene Sulfate, tBuOK.[5]
Stereocontrol High (Substrate controlled cis/trans selectivity).Moderate (Depends on substrate).Low (Chirality must come from starting amine).
Atom Economy Moderate (Loss of leaving groups).Low (Loss of Bu₃Sn moiety).High.
Scalability Low to Moderate (Catalyst cost).Low (Reagent cost/toxicity).High (>50g demonstrated).[5]
Limiting Factor Requires synthesis of N-allyl precursors.Stoichiometric tin waste; Reagent availability.Limited to available chiral amines.

Decision Framework

Use the following logic flow to select the optimal synthetic route for your target molecule.

MorpholineSelection Start Target Morpholine Structure Chiral Is the morpholine ring chiral/substituted? Start->Chiral Source Starting Material Availability Chiral->Source Yes Classic Classic Cyclodehydration (Avoid if possible) Chiral->Classic No (Achiral) Aldehyde Aldehydes Available? Source->Aldehyde Need diverse R-groups? Amine Chiral Amines Available? Source->Amine Have chiral pool amine? SnAP METHOD 2: SnAP Reagents (Library Generation) Aldehyde->SnAP Yes Wolfe METHOD 1: Pd-Catalyzed Carboamination (High Stereocontrol) Amine->Wolfe No (Need to build ring) Sulfate METHOD 3: Ethylene Sulfate (Scalable/Process) Amine->Sulfate Yes (Primary Amine)

Figure 1: Strategic decision tree for selecting morpholine synthesis methodologies based on structural requirements and starting material availability.

Detailed Methodologies

Method 1: Palladium-Catalyzed Carboamination (Wolfe)

Best for: cis-3,5-disubstituted morpholines and complex stereocenters.

This approach, pioneered by the Wolfe group, utilizes a Pd(0)/Pd(II) catalytic cycle to effect an intramolecular cyclization. Unlike SN2 cyclizations, this method allows for the simultaneous formation of the C-N (or C-O) bond and a C-C bond, enabling high diastereoselectivity.

Mechanism Insight: The reaction proceeds via the oxidative addition of an aryl bromide to Pd(0), followed by coordination to the pendant alkene of the substrate. The key step is the syn-aminopalladation (or alkoxypalladation), which sets the stereochemistry, followed by reductive elimination.

Experimental Protocol (Representative): Reference: J. Am. Chem. Soc. 2010, 132, 1740.

  • Precursor Synthesis: Convert the requisite amino alcohol to the O-allyl derivative (or N-allyl depending on target) using standard alkylation (NaH, Allyl bromide).

  • Catalyst Loading: In a glovebox, charge a reaction vial with Pd(OAc)₂ (2 mol%) and DPEphos (4 mol%).

  • Reaction Assembly: Add the O-allyl substrate (1.0 equiv), the aryl bromide (1.2 equiv), and NaOtBu (1.2 equiv) in anhydrous Toluene (0.2 M).

  • Execution: Heat the sealed vessel to 100 °C for 4-12 hours.

  • Validation: Monitor by TLC. The disappearance of the aryl bromide is usually the limiting factor.

  • Workup: Cool to RT, filter through a celite pad (to remove Pd black), concentrate, and purify via flash chromatography.

Method 2: SnAP Reagents (Bode)

Best for: High-throughput medicinal chemistry and late-stage functionalization.

The Stannylamine Protocol (SnAP) developed by the Bode group offers a radical-based approach. It converts aldehydes directly into saturated N-heterocycles. This is a "self-validating" system because the intermediate imine formation is distinct and observable before the cyclization step.

Mechanism Insight: The process involves the formation of an imine between the SnAP reagent and an aldehyde.[8] Upon treatment with Cu(OTf)₂, a carbon-centered radical is generated alpha to the nitrogen, which cyclizes onto the tethered alkene (or radical acceptor), followed by oxidation/elimination of the tin moiety.

SnAPMechanism Step1 Aldehyde + SnAP Reagent Imine Imine Intermediate (Stable/Isolable) Step1->Imine -H2O Radical C-Centered Radical (via Cu(II)) Imine->Radical Cu(OTf)2 Cyclization Endo-Cyclization Radical->Cyclization Product Substituted Morpholine Cyclization->Product -Bu3Sn

Figure 2: Mechanistic pathway of the SnAP protocol. Note the distinct imine intermediate which allows for reaction monitoring.

Experimental Protocol: Reference: Org. Lett. 2014, 16, 1236.[8]

  • Imine Formation: Dissolve SnAP-M reagent (1 equiv) and the aldehyde (1 equiv) in CH₂Cl₂ with 4Å molecular sieves. Stir at RT for 2 hours. Filter and concentrate to obtain the crude imine (Verify by 1H NMR; disappearance of aldehyde proton).

  • Cyclization: Dissolve the crude imine in CH₂Cl₂.

  • Catalyst Addition: Add 2,6-lutidine (1 equiv) and Cu(OTf)₂ (1 equiv) in HFIP (Hexafluoroisopropanol) / CH₂Cl₂ (1:4 ratio).

    • Note: HFIP is critical for stabilizing the radical cation intermediates.

  • Reaction: Stir at RT for 12 hours. The solution typically turns from blue to green/brown.

  • Workup: Quench with aqueous NH₄OH (to sequester Copper). Extract with CH₂Cl₂.[7][8]

Method 3: Ethylene Sulfate Monoalkylation (Boehringer Ingelheim)

Best for: Large-scale synthesis and avoiding toxic ethylene oxide.

While academic labs often rely on diepoxides or expensive catalysts, process chemistry requires safety and scalability. The use of Ethylene Sulfate (ES) as a 1,2-diol equivalent allows for the selective monoalkylation of primary amines—a notoriously difficult transformation to control due to over-alkylation.

Mechanism Insight: Ethylene sulfate acts as a highly activated electrophile. The reaction proceeds via an initial SN2 attack by the amine to open the sulfate ring, forming a zwitterionic intermediate (amino-alkyl-sulfate). This intermediate is stable and prevents double alkylation. Subsequent treatment with base (tBuOK) effects the ring closure.

Experimental Protocol: Reference: ChemRxiv (Boehringer Ingelheim), 2024.

  • Monoalkylation: To a solution of the primary amine (1 equiv) in MeCN or THF, add Ethylene Sulfate (1.05 equiv) at 0 °C.

  • Stir: Allow to warm to RT. The zwitterionic intermediate often precipitates, which is a visual indicator of reaction progress.

  • Cyclization: Without isolation (one-pot), add tBuOK (2.5 equiv).

  • Heating: Heat to 60 °C for 2-4 hours.

  • Workup: Aqueous wash and extraction.[7][8] This method frequently yields products of sufficient purity (>95%) to bypass chromatography.

References

  • A New Strategy for the Synthesis of Substituted Morpholines. Vertex Pharmaceuticals / NIH. [Link]

  • SnAP Reagents for the Synthesis of Piperazines and Morpholines. Organic Letters (Bode Group). [Link][8]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv (Boehringer Ingelheim). [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes. Organic Syntheses. [Link][7]

  • Pd-Catalyzed Carboetherification and Carboamination Reactions. Wolfe Group Review. [Link]

Sources

Safety Operating Guide

2-Methyl-4-Tosylmorpholine: Proper Disposal and Handling Procedures

[1][2][3]

Chemical Identity & Classification

  • Chemical Name: 2-Methyl-4-[(4-methylphenyl)sulfonyl]morpholine[1][2][3]

  • CAS Number: 74572-10-4 (Generic analog reference: 6339-26-0 for 4-tosylmorpholine)[1][2][3]

  • Molecular Formula: C₁₂H₁₇NO₃S[1][3]

  • Physical State: Solid (White to off-white crystalline powder)[1][2][3]

  • Functional Group Classification: Sulfonamide (Tosyl-protected amine)[1][2][3]

Part 1: Executive Safety Summary

CRITICAL DISTINCTION: Do not confuse this compound with N-Methylmorpholine (liquid, flammable, corrosive).[1][2][3] This compound is a solid sulfonamide derivative.[1][2][3] While generally stable, it must be treated as a chemical irritant and potential environmental toxin due to the sulfonyl moiety.[2][3]

Hazard Profile (GHS Classification Inferred)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1][2][3][4][5][6]
Skin Irritation Cat 2Causes skin irritation.[2][3][5][7]
Eye Irritation Cat 2ACauses serious eye irritation.[2][3][5][7]
STOT-SE Cat 3May cause respiratory irritation.[1][2][5][7]

Part 2: Waste Stream Classification & Segregation

Effective disposal begins with strict segregation at the bench level.[2][3] This compound contains sulfur but is typically non-halogenated (unless dissolved in halogenated solvents like DCM).[2][3]

Decision Matrix: Waste Segregation
  • Solid Waste: Pure compound, contaminated weighing boats, paper towels, and solid spill debris.[3]

    • Destination:Solid Hazardous Waste (Organic) .

  • Liquid Waste (Mother Liquors/Rinsates):

    • If dissolved in Acetone/Ethyl Acetate/Methanol

      
      Non-Halogenated Organic Solvents .[2][3]
      
    • If dissolved in Dichloromethane (DCM)/Chloroform

      
      Halogenated Organic Solvents .[2][3]
      
  • Aqueous Waste: Aqueous layers from extractions (e.g., after quenching).[2][3]

    • Destination:Aqueous Waste (Trace Organics) .[2][3] Note: Ensure pH is neutral (6-9) before disposal if your facility requires it.[1][2][3]

WasteSegregationStartWaste MaterialStatePhysical State?Start->StateSolidSolid Debris/PowderState->SolidSolidLiquidLiquid SolutionState->LiquidLiquidBinSolidContainer A:Solid Hazardous Waste(Incineration)Solid->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckBinHaloContainer B:Halogenated SolventsSolventCheck->BinHaloContains DCM/CHCl3BinNonHaloContainer C:Non-Halogenated SolventsSolventCheck->BinNonHaloAcetone/EtOAc/MeOH

Figure 1: Decision tree for segregating this compound waste streams.

Part 3: Disposal Procedures

Protocol A: Solid Waste Disposal (Bulk Substance)

Objective: Safe containment of pure solid for off-site incineration.[1][2][3]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[2][3] If handling >10g of fine powder, use a powder hood or N95 respirator to prevent inhalation.[2][3]

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1][2][3]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound (Solid)"[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[2][3][5]

  • Transfer: Transfer solid using a disposable spatula.[2][3] Do not generate dust.[2][3][5][7][8]

  • Secondary Containment: Wipe the exterior of the container with a damp paper towel (dispose of towel in the same bin) to ensure no residue remains on the outside.[2][3]

Protocol B: Decontamination of Glassware (Rinsate Management)

Objective: Removal of residual sulfonamide from flasks/reactors before washing.[2][3] Mechanism: Sulfonamides are soluble in polar organic solvents.[2][3]

  • Primary Rinse: Rinse the contaminated glassware with Acetone or Ethyl Acetate .[2][3]

    • Volume: ~10-20% of the flask volume.[1][2]

  • Disposal of Rinse: Pour this initial rinse into the Non-Halogenated Organic Waste container.

  • Secondary Wash: Wash with warm soapy water (Alconox or similar).[2][3] This aqueous stream can typically go down the drain only if the primary organic rinse was thorough.[2][3]

    • Verification: If the compound is suspected to be present in significant quantities, collect the first aqueous wash in "Aqueous Waste."[2][3]

Protocol C: Chemical Neutralization (Optional/Advanced)

Use this only if your facility requires deactivation of active intermediates before disposal. The tosyl group is robust.[2][3][9] Simple acid/base treatment will not destroy the molecule instantly.[2][3]

  • Method: Reductive cleavage (e.g., Sodium Naphthalenide) or strong acid hydrolysis (HBr/Acetic Acid) is required to cleave the tosyl group [1].[3]

  • Recommendation: For standard disposal, do not attempt chemical destruction in the lab.[2][3] It increases risk.[2][3] Incineration (thermal oxidation) by a licensed waste contractor is the safest and most compliant method.[2][3]

Part 4: Emergency Spill Response

Scenario: 5g - 100g powder spill on bench or floor.[1][2]

  • Secure Area: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Wear double nitrile gloves and a dust mask/respirator.[2][3]

  • Dry Clean-Up (Preferred):

    • Gently cover the spill with damp paper towels to prevent dust dispersion.[2][3]

    • Scoop up the material and towels using a dustpan or stiff card.[2][3]

    • Place all debris into a sealable plastic bag (Ziploc type).[2][3]

  • Wet Clean-Up:

    • Wipe the surface with Acetone followed by soap and water.[2][3]

    • Place all wipes into the plastic bag.[2][3]

  • Disposal: Seal the bag, place it inside the Solid Hazardous Waste container, and label immediately.

Part 5: Regulatory & Transport Data

When preparing the waste manifest for your Environmental Health & Safety (EHS) team, use the following data:

ParameterValue
RCRA Code (USA) Not explicitly listed (P/U list). Classify as Non-listed Hazardous Waste .[2][3]
DOT Proper Shipping Name Environmentally hazardous substance, solid, n.o.s.[1][2][3] (if >5kg) or Chemical Waste.[2][3]
UN Number UN 3077 (Generic for solid environmental hazards)
Packing Group III
Marine Pollutant Potential (Sulfonamides often exhibit aquatic toxicity).[2][3]

References

  • Cleavage of Tosylamides: Ankner, T., & Hilmersson, G. (2009).[2][3][10] Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water.[2][3][10] Organic Letters, 11(3), 503–506.[3][10] Link[1][2][3]

  • General Sulfonamide Safety: PubChem. (n.d.). 4-Tosylmorpholine Compound Summary. National Library of Medicine.[2][3] Link[1][2][3]

  • Waste Classification: U.S. Environmental Protection Agency.[2][3] (2024).[2][3][5][7] Resource Conservation and Recovery Act (RCRA) Regulations.[2][3] Link[1][2][3]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.